3-Fluoro-benzene-1,2-diamine dihydrochloride
Description
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Properties
IUPAC Name |
3-fluorobenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZVARNGDULED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-Fluoro-benzene-1,2-diamine Dihydrochloride: A Key Building Block in Medicinal Chemistry
This guide provides an in-depth technical overview of 3-Fluoro-benzene-1,2-diamine and its dihydrochloride salt, focusing on the critical data and methodologies required by researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis, applications, and safe handling protocols, underscoring its significance as a versatile building block in modern medicinal chemistry.
Chemical Identity and Structure
3-Fluoro-benzene-1,2-diamine, also known as 3-fluoro-o-phenylenediamine, is an aromatic amine that serves as a crucial precursor in the synthesis of various heterocyclic compounds. For enhanced stability and solubility, it is frequently utilized in its dihydrochloride salt form.
-
Compound: 3-Fluoro-benzene-1,2-diamine
-
Compound: 3-Fluoro-benzene-1,2-diamine dihydrochloride
-
CAS Number: 1414959-15-1[5]
-
Synonyms: 2,3-Diaminofluorobenzene Hydrochloride, 3-Fluoro-o-phenylenediamine dihydrochloride[5]
The chemical structures are depicted below:
| 3-Fluoro-benzene-1,2-diamine (Free Base) | This compound (Salt) |
| Inferred structure with protonated amino groups and chloride counter-ions. |
Physicochemical and Spectroscopic Data
The introduction of a fluorine atom onto the benzene ring significantly influences the molecule's electronic properties and reactivity. The following table summarizes key physicochemical data for the free base. It's important to note that the dihydrochloride salt will exhibit higher solubility in aqueous media.
| Property | Value | Source |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | Colorless solid at 25°C | [2] |
| Solubility | Soluble in water and common organic alcohol solvents | [2] |
| SMILES | C1=CC(=C(C(=C1)F)N)N | [1] |
Spectroscopic data such as NMR, HPLC, and LC-MS are available from various suppliers and databases.[4]
The Role of Fluorine in Drug Design and Applications
The strategic incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6] Fluorine's high electronegativity and small size can modulate the pKa of nearby functional groups, influencing the overall pharmacokinetic profile of a drug candidate.[6][7]
3-Fluoro-benzene-1,2-diamine serves as a versatile building block for the synthesis of a wide array of fluorinated heterocyclic compounds with diverse pharmacological activities, including:[2][7]
-
Antibacterial agents
-
Antifungal agents
-
Anti-inflammatory drugs
-
Psychoactive compounds
Its utility stems from the two adjacent amino groups, which can readily undergo cyclization reactions with various electrophiles to form heterocycles such as benzimidazoles, quinoxalines, and phenazines.
Synthesis and Reaction Pathways
The synthesis of fluorinated aromatic compounds often involves specialized methods due to the unique reactivity of fluorine. One common route to introduce a fluorine atom onto a benzene ring is through the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[8][9]
A generalized synthetic workflow for obtaining fluorinated diamines often starts with a corresponding nitroaniline, followed by reduction and subsequent fluorination steps.
The following diagram illustrates a typical cyclization reaction of 3-Fluoro-benzene-1,2-diamine with a dicarbonyl compound to form a fluorinated quinoxaline derivative, a common scaffold in medicinal chemistry.
Caption: Synthesis of a fluorinated quinoxaline derivative.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling 3-Fluoro-benzene-1,2-diamine and its salts.
Hazard Identification: [1]
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H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
-
H341: Suspected of causing genetic defects
Recommended Handling Procedures: [10][11][12]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store in an inert atmosphere and protect from light.
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.[10][11][12][13][14]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic use allows for the introduction of fluorine into heterocyclic scaffolds, enabling the fine-tuning of physicochemical and pharmacological properties. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount to its successful application in the synthesis of novel therapeutic agents.
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3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835. PubChem. [Link]
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Unlocking the Potential of 3-Fluorobenzene-1,2-diamine in Drug Discovery: A-Theoretical and Computational Guide
Introduction: The Strategic Importance of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] 3-Fluorobenzene-1,2-diamine (CAS: 18645-88-0) emerges as a particularly valuable building block in this context.[5][6][7][8][9] Its vicinal diamine functionality serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles, which are privileged structures in numerous FDA-approved drugs. The presence of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][10]
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the electronic structure, spectroscopic properties, and potential biological interactions of 3-fluorobenzene-1,2-diamine. By leveraging the power of computational modeling, researchers can gain predictive insights that accelerate the drug discovery and development process.
Part 1: Unveiling Molecular Properties through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy.[11][12] Here, we outline a robust protocol for the comprehensive DFT analysis of 3-fluorobenzene-1,2-diamine.
Experimental Protocol: DFT Calculations
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of 3-fluorobenzene-1,2-diamine using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., HF/STO-3G) to obtain a reasonable starting geometry.
-
-
High-Level Geometry Optimization and Frequency Analysis:
-
Perform a full geometry optimization and frequency calculation using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[13][14][15] This level of theory is widely recognized for providing reliable geometries and vibrational frequencies for organic molecules, including fluorinated aromatic systems.[13][14][15]
-
Causality: The B3LYP functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of electron correlation effects. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a flexible description of the electron density, which is crucial for accurately modeling the effects of the electronegative fluorine atom and the lone pairs of the nitrogen atoms.
-
Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the output.
-
-
Spectroscopic Predictions:
-
NMR: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[16][17] Reference the calculated shifts to a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
IR and Raman: The vibrational frequencies and intensities from the frequency analysis in step 2 can be used to generate theoretical IR and Raman spectra.[18][19] It is often necessary to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.[16]
-
UV-Vis: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[14][16] This will provide information on the electronic transitions and the maximum absorption wavelengths (λmax).
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability.[20][21][22][23]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electrostatic potential on the electron density surface.[24][25][26] This map reveals the regions of the molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into the bonding, hybridization, and charge distribution within the molecule.[13][27][28][29][30][31] This analysis provides a quantitative description of the Lewis structure and intramolecular interactions.
-
Caption: A generalized workflow for performing DFT calculations on small molecules.
Predicted Spectroscopic and Electronic Properties
Based on the principles of computational chemistry and studies on analogous fluorinated aromatic compounds, the following outcomes can be anticipated for 3-fluorobenzene-1,2-diamine:
| Property | Predicted Value/Observation | Significance |
| Optimized Geometry | The molecule will be largely planar, with slight pyramidalization at the nitrogen atoms of the amine groups. The C-F bond length is expected to be around 1.35 Å. | Provides the most stable conformation for further calculations and gives insights into the steric effects of the substituents. |
| ¹H NMR Chemical Shifts | Protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho and para to the fluorine atom will show the largest shifts. | Crucial for structural elucidation and for comparing with experimental data to validate the computational model. |
| ¹³C NMR Chemical Shifts | The carbon atom directly bonded to the fluorine atom will show a large downfield shift and a significant ¹J(C-F) coupling constant. | Provides further confirmation of the molecular structure and the electronic influence of the fluorine substituent. |
| Key IR Vibrational Frequencies | N-H stretching vibrations of the amine groups are expected in the 3300-3500 cm⁻¹ region. A strong C-F stretching vibration should appear around 1200-1300 cm⁻¹. | Helps in identifying the functional groups present in the molecule and can be used for quality control in synthesis. |
| UV-Vis λmax | Electronic transitions are expected in the UV region, likely corresponding to π → π* transitions within the benzene ring. | Indicates the electronic properties of the molecule and its potential for use in applications involving light absorption. |
| HOMO-LUMO Energy Gap | A moderate HOMO-LUMO gap is anticipated. A smaller gap generally suggests higher chemical reactivity.[22][23] | This value is a descriptor of the molecule's kinetic stability and its ability to participate in charge transfer interactions. |
| Molecular Electrostatic Potential (MEP) | The MEP map is predicted to show negative potential (red) around the nitrogen atoms of the amine groups and the fluorine atom, indicating these are nucleophilic sites and potential hydrogen bond acceptors. Positive potential (blue) is expected on the amine hydrogens, making them electrophilic and potential hydrogen bond donors.[24][26] | Identifies the reactive sites for electrophilic and nucleophilic attack, which is critical for understanding reaction mechanisms and intermolecular interactions. |
Part 2: Predicting Biological Activity with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[32][33]
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Use the DFT-optimized structure of 3-fluorobenzene-1,2-diamine.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
Define the rotatable bonds.
-
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Repair any missing residues or atoms if necessary.
-
-
Binding Site Definition:
-
Identify the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the experimental structure or through the use of pocket detection algorithms.
-
Define a grid box that encompasses the entire binding site.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's binding site.[34]
-
Generate multiple docking poses to explore different binding modes.
-
-
Analysis of Results:
-
Analyze the predicted binding energies or docking scores to rank the different poses. Lower binding energies generally indicate more favorable binding.
-
Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor.
-
Caption: A streamlined workflow for performing molecular docking studies.
Part 3: Insights for Drug Development
The computational data derived from DFT and molecular docking studies provide a powerful platform for guiding the drug development process.
-
Pharmacophore Identification: The MEP map and the analysis of docked poses help to identify the key pharmacophoric features of 3-fluorobenzene-1,2-diamine. The amine groups can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in hydrophobic and π-stacking interactions.
-
Role of the Fluorine Atom: The fluorine atom can significantly impact the molecule's properties in a drug discovery context:
-
Metabolic Stability: The strong C-F bond can block metabolic oxidation at that position, potentially increasing the drug's half-life.[10]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with the protein target, thereby enhancing binding affinity.[4]
-
Lipophilicity and Permeability: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1][3]
-
-
Structure-Activity Relationship (SAR) Guidance: By computationally modifying the 3-fluorobenzene-1,2-diamine scaffold (e.g., by adding substituents) and re-evaluating the DFT and docking results, researchers can build predictive SAR models. This allows for the rational design of new derivatives with improved potency and pharmacokinetic profiles.
Conclusion
Theoretical studies and computational modeling offer an indispensable toolkit for the modern drug discovery professional. By applying the methodologies outlined in this guide to 3-fluorobenzene-1,2-diamine, researchers can gain a deep understanding of its physicochemical properties and potential as a scaffold for the development of novel therapeutics. These in silico approaches provide a rational basis for experimental design, ultimately saving time and resources in the quest for new and effective medicines.
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Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. American Chemical Society. [Link]
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An In-depth Technical Guide to the 19F NMR Chemical Shift of 3-fluoro-benzene-1,2-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 19F NMR in Molecular Analysis
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the identification and characterization of fluorine-containing compounds.[1][2] The 19F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and high sensitivity, making it an ideal probe for NMR studies.[3] A key feature of 19F NMR is its wide chemical shift range, which provides high resolution and sensitivity to subtle changes in the local electronic environment of the fluorine atom.[1][2] This sensitivity makes 19F NMR an invaluable tool in drug discovery and development for studying drug-target interactions, metabolic profiling, and characterizing fluorinated pharmaceutical compounds.[4][5]
This guide provides a detailed technical overview of the 19F NMR chemical shift of 3-fluoro-benzene-1,2-diamine dihydrochloride, a compound of interest in medicinal chemistry and materials science. We will delve into the theoretical principles governing its chemical shift, the profound influence of its chemical structure and environment, and a practical guide to its experimental determination.
Understanding the 19F Chemical Shift in this compound
The 19F NMR chemical shift is highly dependent on the electronic environment surrounding the fluorine nucleus.[3] Variations in this environment lead to changes in the shielding of the nucleus from the external magnetic field, resulting in different resonance frequencies. The chemical structure of this compound presents several key factors that collectively determine its 19F chemical shift.
The Interplay of Electronic Effects
The position of the fluorine atom on the aromatic ring relative to the two amine substituents is crucial. In the neutral 3-fluoro-benzene-1,2-diamine molecule, the amino groups (-NH2) are electron-donating groups. This donation of electron density into the benzene ring, particularly at the ortho and para positions, increases the shielding of the fluorine nucleus, leading to an upfield shift (lower ppm value) in the 19F NMR spectrum.[3]
However, this guide focuses on the dihydrochloride salt. The protonation of the two amino groups to form ammonium groups (-NH3+) dramatically alters their electronic character. The -NH3+ group is a strong electron-withdrawing group. This has two major consequences for the 19F chemical shift:
-
Inductive Effect: The strong electron-withdrawing inductive effect of the two adjacent -NH3+ groups will significantly deshield the fluorine nucleus, causing a substantial downfield shift (higher ppm value) compared to the neutral parent compound.
-
Mesomeric Effect: The lone pairs of the nitrogen atoms are no longer available for donation into the aromatic ring, eliminating the electron-donating mesomeric effect.
The following diagram illustrates the key electronic influences on the 19F chemical shift in the protonated form of the molecule.
Caption: Experimental workflow for 19F NMR analysis.
Data Summary
| Parameter | Expected Influence/Value | Rationale |
| Analyte | This compound | Dicationic form in solution |
| CAS Number | 18645-88-0 (for neutral compound) [6][7] | N/A for dihydrochloride |
| Expected 19F Chemical Shift Range | -90 to -110 ppm (relative to CFCl3) | Strong deshielding from two -NH3+ groups |
| Expected Multiplicity | Singlet (with proton decoupling) | No adjacent fluorine atoms |
| Recommended Solvents | D2O, DMSO-d6 | Good solubility for the salt form |
| Key Influencing Factors | pH, protonation state, solvent | Alters the electronic environment of the fluorine |
Conclusion
The 19F NMR chemical shift of this compound is a sensitive probe of its molecular structure and environment. The protonation of the amino groups to form the dihydrochloride salt is the dominant factor, causing a significant downfield shift due to the strong electron-withdrawing nature of the resulting ammonium groups. While an estimated chemical shift range can be proposed based on theoretical principles, experimental determination following a robust protocol is essential for accurate characterization. The inherent sensitivity of the 19F nucleus makes it a valuable tool for studying this and other fluorinated molecules in various applications, from quality control to complex biological studies.
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Longo, D., et al. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC, NIH. [Link]
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University of Ottawa. 19Flourine NMR. [Link]
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Deutsch, C.J. & Taylor, J.S. New class of 19F pH indicators: fluoroanilines. PubMed. [Link]
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Wescott, C.R., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, NIH. [Link]
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ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Link]
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Wescott, C.R., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]
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Dietschreit, J.C.B., et al. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Open Access LMU. [Link]
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Martin, J.S. & Fujiwara, F.Y. 19F Studies of Solvent and Counterion Effects on Chemical Shift. [Link]
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ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]
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RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]
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Navigating the Chemistry of 3-Fluoro-benzene-1,2-diamine Dihydrochloride: A Technical Guide to Safe Handling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities relies on a diverse array of specialized building blocks. Among these, fluorinated aromatic compounds are of significant interest due to the unique properties fluorine imparts to a molecule, such as altered metabolic stability and binding affinity. 3-Fluoro-benzene-1,2-diamine dihydrochloride, a key intermediate, presents its own set of handling and safety challenges. This technical guide provides an in-depth analysis of the safety precautions and handling protocols necessary to work with this compound in a research and development setting. The information presented herein is synthesized from available safety data, primarily for the free base, 3-fluorobenzene-1,2-diamine, and should be interpreted with the professional judgment of an experienced scientist.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. While specific toxicological data for the dihydrochloride salt is limited, the safety profile of the free base, 3-fluorobenzene-1,2-diamine (CAS 18645-88-0), provides a strong surrogate for risk assessment. The primary hazards are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
GHS Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4), Harmful in contact with skin (Dermal, Category 4), and Harmful if inhaled (Inhalation, Category 4).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2A).[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects (Category 2).[1]
The dihydrochloride salt may present additional hazards due to the potential release of hydrogen chloride gas, which is corrosive and a respiratory irritant, upon decomposition or reaction with incompatible materials such as strong bases.
Summary of Physicochemical and Hazard Data
| Property | Value | Source |
| Chemical Formula | C₆H₇FN₂ · 2HCl | - |
| Molecular Weight | 199.06 g/mol | - |
| Appearance | Brown to black solid or semi-solid | [2] |
| CAS Number (Free Base) | 18645-88-0 | [1][3] |
| Molecular Weight (Free Base) | 126.13 g/mol | [1][3] |
| GHS Pictograms | [2] | |
| Signal Word | Warning | [2] |
| Hazard Statements | H302, H312, H315, H319, H332, H335, H341 | [1] |
| Precautionary Statements | P203, P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P318, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |
Exposure Controls and Personal Protection
Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls:
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the solid, including weighing and transfers, as well as the preparation of solutions, must be conducted within a fume hood to prevent the inhalation of dust or vapors.[4]
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is required to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling aromatic amines. It is crucial to inspect gloves for any signs of degradation or perforation before and during use and to practice proper glove removal techniques.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.
-
Additional Protection: For larger quantities or tasks with a high potential for exposure, additional protective clothing, such as aprons or coveralls, may be necessary.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are often between 0-8 °C.[2]
-
Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.
-
The storage area should be clearly marked with the appropriate hazard warnings.
Handling Workflow:
The following workflow outlines the key steps for safely handling this compound.
Caption: Standard workflow for handling this compound.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazards.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), followed by a final rinse.
-
Report: Report all spills to the laboratory supervisor.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures:
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Avoid using a direct stream of water, as it may scatter the material.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste from reactions and cleaning in a labeled, sealed container compatible with the solvents used.
-
Disposal: Dispose of all hazardous waste through a licensed waste disposal contractor, in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, diligent use of engineering controls and personal protective equipment, and strict adherence to established protocols are paramount for protecting the health and safety of laboratory personnel. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate the risks associated with this compound and continue to advance the frontiers of drug discovery and development.
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Carl ROTH. Safety data sheet for Fluorobenzene. [Link]
-
PubChem. 3-Fluorobenzene-1,2-diamine. [Link]
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Loba Chemie. FLUOROBENZENE FOR SYNTHESIS MSDS. (2015-05-12). [Link]
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A Technical Guide to the Thermal Stability and Degradation of 3-Fluoro-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-o-phenylenediamine (3-FOPD) is a critical building block in the synthesis of a variety of high-value organic molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. Its thermal stability is a crucial parameter that dictates its storage, handling, and reaction conditions. This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of 3-fluoro-o-phenylenediamine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and foundational principles of thermal analysis and fluorine chemistry to provide a robust predictive framework. We will explore the theoretical underpinnings of its thermal behavior, propose potential degradation pathways, and detail the essential experimental protocols for its characterization.
Introduction: The Significance of Thermal Stability in the Application of 3-Fluoro-o-phenylenediamine
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of 3-fluoro-o-phenylenediamine, the presence of the fluorine atom can influence its reactivity, pKa, and metabolic stability, making it a valuable synthon in drug discovery and materials science. However, the introduction of a highly electronegative fluorine atom also impacts the molecule's thermal stability. Understanding the temperature at which 3-FOPD begins to decompose, the nature of its degradation products, and the kinetics of this process is paramount for:
-
Safe Handling and Storage: Establishing safe temperature limits to prevent runaway reactions or the formation of hazardous byproducts.
-
Process Optimization: Designing synthetic routes that maximize yield and minimize impurity formation by avoiding thermal degradation.
-
Quality Control: Developing analytical methods to assess the purity and stability of 3-FOPD and its derivatives.
-
Materials Science: Predicting the performance and longevity of polymers and other materials derived from this monomer.
Theoretical Considerations: The Influence of Fluorine on Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The introduction of a fluorine atom to the o-phenylenediamine backbone has several effects that can influence its thermal behavior:
-
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can polarize the C-F bond and adjacent C-C bonds within the aromatic ring. This can alter the bond dissociation energies of the molecule.
-
C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of around 116 kcal/mol. This inherent strength suggests that C-F bond scission is unlikely to be the initial step in the thermal degradation process.
-
Hydrogen Bonding: The amino groups of o-phenylenediamine can participate in intermolecular hydrogen bonding. The presence of the fluorine atom can modulate the acidity of the N-H protons and the basicity of the nitrogen lone pairs, thereby influencing the strength of these intermolecular interactions.
-
Aromatic Ring Stability: The fluorine substituent can influence the electron density of the aromatic ring, which may affect its susceptibility to electrophilic or nucleophilic attack at elevated temperatures.
Based on these principles, it is plausible to hypothesize that the fluorine atom in 3-FOPD may enhance the overall thermal stability of the molecule compared to its non-fluorinated analog, o-phenylenediamine. However, it may also introduce new degradation pathways, such as the potential for HF elimination at very high temperatures.
Proposed Thermal Degradation Pathways
In the absence of direct experimental evidence, we can propose several potential thermal degradation pathways for 3-fluoro-o-phenylenediamine based on the known chemistry of aromatic amines and fluorinated compounds.
Under Inert Atmosphere (e.g., Nitrogen or Argon):
-
Polymerization/Condensation: Aromatic amines are known to undergo self-condensation at elevated temperatures to form polymeric structures. For 3-FOPD, this could lead to the formation of polybenzimidazoles or other nitrogen-containing polymers.[1][2]
-
Deamination: The loss of one or both amino groups as ammonia is a possible degradation route, leading to the formation of fluorobenzene.
-
HF Elimination: At higher temperatures, the elimination of hydrogen fluoride (HF) is a potential pathway for fluorinated aromatic compounds.[3][4] This would result in the formation of a benzyne intermediate, which is highly reactive and would quickly undergo further reactions.
-
Ring Opening and Fragmentation: At very high temperatures, the aromatic ring itself can fragment, leading to the formation of smaller gaseous molecules.
Under Oxidative Atmosphere (e.g., Air):
-
Oxidation of Amino Groups: The primary amino groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, and azo compounds. The oxidation of o-phenylenediamine is known to produce 2,3-diaminophenazine.[5][6]
-
Oxidative Polymerization: The presence of oxygen can promote the formation of complex polymeric tars.
-
Combustion: At sufficiently high temperatures and in the presence of excess oxygen, 3-FOPD will undergo complete combustion to produce CO2, H2O, N2, and HF.[4]
The following diagram illustrates a potential initial step in the thermal degradation of 3-fluoro-o-phenylenediamine, leading to dimerization.
Caption: Proposed initial dimerization of 3-FOPD under thermal stress.
Experimental Characterization of Thermal Stability and Degradation
A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and degradation of 3-fluoro-o-phenylenediamine.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the primary technique for determining the onset of decomposition and the overall thermal stability.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-fluoro-o-phenylenediamine into a ceramic (e.g., alumina) or platinum TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program: Ramp from room temperature to 600 °C at a heating rate of 10 °C/min.
-
Data Collection: Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at different temperature ranges.
-
Causality Behind Experimental Choices:
-
Inert vs. Oxidative Atmosphere: Running the experiment in both nitrogen and air allows for the differentiation of thermal and thermo-oxidative degradation processes.
-
Heating Rate: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.
-
Sample Mass: A small sample mass minimizes thermal gradients within the sample, ensuring more accurate temperature measurements.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 3-fluoro-o-phenylenediamine into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat from room temperature to a temperature above the melting point at a rate of 10 °C/min.
-
Cool back to room temperature at 10 °C/min.
-
Reheat to the decomposition temperature at 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
Identify any other phase transitions.
-
Observe the exotherm associated with decomposition.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: This prevents the loss of volatile samples before analysis.
-
Heat-Cool-Heat Cycle: This is used to erase the thermal history of the sample and obtain a more accurate measurement of the glass transition and melting point.
Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR
Principle: Coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer allows for the identification of the gaseous products evolved during decomposition.
Experimental Protocol:
-
TGA Setup: Follow the TGA protocol described in section 4.1.
-
Interface: Use a heated transfer line to prevent condensation of the evolved gases.
-
MS/FTIR Setup:
-
MS: Continuously scan a mass range of m/z 10-200 to detect and identify volatile degradation products.
-
FTIR: Continuously collect infrared spectra of the evolved gas stream to identify functional groups of the degradation products.
-
-
Data Analysis: Correlate the evolution of specific gases with the mass loss events observed in the TGA data.
Causality Behind Experimental Choices:
-
Heated Transfer Line: Essential for preventing the loss of less volatile degradation products before they reach the detector.
-
Continuous Scanning: Provides real-time information on the composition of the evolved gases as a function of temperature.
The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of 3-fluoro-o-phenylenediamine.
Caption: Workflow for the thermal analysis of 3-FOPD.
Data Presentation: A Predictive Framework
| Property | o-Phenylenediamine (literature values) | 3-Fluoro-o-phenylenediamine (Predicted) | Rationale for Prediction |
| Melting Point | ~102-104 °C | Likely similar or slightly higher | Fluorine substitution can influence crystal packing. |
| Onset of Decomposition (Tonset) in N2 | ~150-200 °C (polymerization) | Expected to be higher | The C-F bond and inductive effects may increase overall stability. |
| Primary Degradation Products (Inert) | Polymeric materials, ammonia | Polymeric materials, HF, ammonia | Similar polymerization tendency, with the addition of possible HF elimination. |
| Primary Degradation Products (Oxidative) | 2,3-Diaminophenazine, oxidized polymers | Fluorinated phenazines, oxidized polymers | Oxidation of the amino groups is a likely pathway. |
Conclusion and Future Outlook
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation of 3-fluoro-o-phenylenediamine. While a definitive experimental profile requires dedicated study, the theoretical considerations and proposed analytical workflows presented here offer a solid foundation for researchers in the field. The key takeaways are:
-
The fluorine substituent is expected to influence the thermal stability of o-phenylenediamine, likely increasing the onset of decomposition.
-
Potential degradation pathways include polymerization, deamination, and HF elimination under inert conditions, and oxidation to form phenazine-like structures in the presence of air.
-
A combination of TGA, DSC, and evolved gas analysis techniques is essential for a complete characterization of the thermal behavior of 3-FOPD.
Future experimental work should focus on performing the detailed thermal analysis outlined in this guide to provide concrete data on the decomposition temperatures and products of 3-fluoro-o-phenylenediamine. Such data will be invaluable for the safe and efficient utilization of this important chemical intermediate in the development of new pharmaceuticals and advanced materials.
References
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Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 2023.
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(PDF) Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione : Photoluminescent properties and kinetic study. ResearchGate, 2005.
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 2013.
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Ortho-phenylenediamine derivatives. US Patent 3,812,173, 1974.
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager, 2023.
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 2023.
-
New thermal decomposition pathway for TATB. Scientific Reports, 2023.
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications, 2023.
-
Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online, 2018.
-
Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide. ResearchGate, 2006.
-
Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 2021.
-
Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate, 2018.
-
Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 2014.
-
Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. The Journal of Organic Chemistry, 2021.
-
Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples?. LinkedIn, 2023.
-
Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine. ResearchGate, 2006.
-
Effect of Fluorine Substitution on Magnetizabilities: Insights from Density Functional Theory and Benchmark Coupled-Cluster Calculations. Journal of Chemical Theory and Computation, 2021.
-
Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. ChemRxiv, 2021.
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 2023.
-
Multiple Fluorine-Substituted Phosphate Germanium Fluorides and Their Thermal Stabilities. Inorganic Chemistry, 2016.
-
Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. Polymers, 2022.
-
Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Nanomaterials, 2018.
-
Thermal stability of chemical composition gratings in fluorine-germanium-doped silica fibers. Optics Letters, 2000.
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Methodological & Application
Application Notes and Protocols for 3-fluoro-benzene-1,2-diamine dihydrochloride in Advanced Polymer Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-fluoro-benzene-1,2-diamine dihydrochloride as a monomer in the synthesis of high-performance fluorinated polymers. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for the preparation of fluorinated polybenzimidazoles (F-PBIs) and fluorinated polyimides (F-PIs).
Introduction: The Strategic Advantage of Fluorinated Diamines in Polymer Chemistry
The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. Fluorine's high electronegativity and low polarizability impart unique characteristics to polymers, including improved thermal stability, enhanced chemical resistance, lower dielectric constants, and increased solubility in organic solvents.[1][2] 3-fluoro-benzene-1,2-diamine, a fluorinated derivative of o-phenylenediamine, is a valuable monomer for introducing these desirable properties into aromatic polymers such as polybenzimidazoles and polyimides.
The presence of the fluorine atom on the benzene ring can significantly influence the polymer's final properties. It can disrupt chain packing, leading to increased solubility and processability, a common challenge with rigid-rod aromatic polymers.[3] Furthermore, the electron-withdrawing nature of fluorine can affect the reactivity of the amine groups and the basicity of the resulting polymer, which is a critical consideration in applications like proton exchange membranes for fuel cells.[1]
This guide focuses on the practical application of this compound, a common salt form of the monomer. A critical first step, the neutralization to the free diamine, is detailed, followed by representative protocols for its use in synthesizing F-PBIs and F-PIs.
Monomer Preparation: Neutralization of the Dihydrochloride Salt
3-fluoro-benzene-1,2-diamine is often supplied as a more stable dihydrochloride salt. The protonated amine groups are unreactive in polycondensation reactions, necessitating a neutralization step to yield the free diamine. This process, often referred to as "free-basing," is a critical prerequisite for successful polymerization.
Protocol 1: Free-Basing of this compound
This protocol describes the conversion of the dihydrochloride salt to the free diamine, which can then be used in polymerization reactions.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or a suitable base like sodium hydroxide (NaOH)[2]
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, chloroform)[4]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in deionized water in a flask.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to the dissolved diamine salt with stirring. Monitor the pH of the solution, continuing to add the base until the pH is neutral to slightly basic (pH 7-8). The free diamine may precipitate out of the solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the free diamine into an organic solvent like ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery of the product.[4]
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the purified 3-fluoro-benzene-1,2-diamine.
-
Characterization and Storage: The purity of the free diamine can be confirmed by NMR spectroscopy and its melting point. The purified monomer should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidation.
Caption: Workflow for the neutralization of the diamine dihydrochloride.
Application in Polybenzimidazole (PBI) Synthesis
Fluorinated polybenzimidazoles are sought after for applications requiring high thermal stability and specific chemical properties, such as in proton exchange membranes for high-temperature fuel cells.[1][3] The ortho-disposed amine groups of 3-fluoro-benzene-1,2-diamine are ideal for forming the benzimidazole ring through condensation with dicarboxylic acids or their derivatives.
Protocol 2: Representative Synthesis of a Fluorinated Polybenzimidazole (F-PBI)
This protocol outlines a common method for PBI synthesis using a high-temperature solution polymerization in polyphosphoric acid (PPA), which acts as both a solvent and a condensing agent.[5][6]
Materials:
-
Purified 3-fluoro-benzene-1,2-diamine (from Protocol 1)
-
A dicarboxylic acid (e.g., isophthalic acid)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅) - optional, to adjust PPA concentration
-
High-temperature reaction vessel with mechanical stirrer and nitrogen inlet
-
Deionized water
-
Sodium bicarbonate solution (5 wt%)
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid. If necessary, add phosphorus pentoxide to achieve the desired concentration (typically 115% P₂O₅ equivalent).
-
Monomer Addition: Under a slow stream of nitrogen, add an equimolar amount of the dicarboxylic acid and 3-fluoro-benzene-1,2-diamine to the PPA.[6]
-
Polymerization: Slowly heat the reaction mixture with constant stirring according to a programmed temperature profile. A typical profile would be:
-
Heat to 140 °C and hold for 2-4 hours to ensure monomer dissolution and initial reaction.
-
Gradually increase the temperature to 200-220 °C and hold for 18-24 hours to facilitate polycondensation and achieve a high molecular weight.[1] The solution will become highly viscous.
-
-
Precipitation: After cooling the reaction mixture to below 100 °C, slowly pour the viscous polymer solution into a large volume of vigorously stirred deionized water. This will precipitate the polymer as fibers or a powder.
-
Washing and Neutralization: Collect the polymer by filtration and wash it extensively with deionized water to remove residual PPA. Subsequently, stir the polymer in a 5 wt% sodium bicarbonate solution for several hours to neutralize any remaining acidic residues, followed by further washing with deionized water until the filtrate is neutral.[1]
-
Drying: Dry the purified F-PBI polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.
Caption: General workflow for the synthesis of F-PBI.
Application in Polyimide (PI) Synthesis
Fluorinated polyimides are renowned for their low dielectric constants, high thermal stability, and excellent mechanical properties, making them suitable for applications in microelectronics and aerospace.[7][8] The synthesis typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by cyclization to the final polyimide.[9]
Protocol 3: Representative Synthesis of a Fluorinated Polyimide (F-PI)
This protocol details the two-step synthesis of an F-PI from 3-fluoro-benzene-1,2-diamine and a dianhydride.
Materials:
-
Purified 3-fluoro-benzene-1,2-diamine (from Protocol 1)
-
A tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
A dipolar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP)
-
Chemical imidization agents (optional, e.g., acetic anhydride and pyridine)
-
Reaction vessel with mechanical stirrer and nitrogen inlet
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Dissolution of Diamine: In a dry reaction vessel under a nitrogen atmosphere, dissolve a precise amount of 3-fluoro-benzene-1,2-diamine in the anhydrous aprotic solvent.[10]
-
Addition of Dianhydride: To the stirred solution, add an equimolar amount of the dianhydride in one portion or in several small portions. An exothermic reaction will occur, and the viscosity of the solution will increase significantly.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid). The resulting viscous solution is the PAA precursor.
Step 2: Imidization (Conversion of PAA to Polyimide)
-
Method A: Thermal Imidization
-
Casting: Cast the PAA solution onto a glass substrate to form a thin film.
-
Curing: Place the cast film in a programmable oven and subject it to a staged heating process under nitrogen. A typical cycle might be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete cyclization to the polyimide.
-
-
Method B: Chemical Imidization
-
Addition of Reagents: To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-80°C) for several hours.
-
Precipitation: Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol or water.
-
Purification and Drying: Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven.
-
Characterization and Expected Properties
The successful synthesis and properties of the resulting fluorinated polymers can be verified using a suite of analytical techniques.
| Property | Characterization Technique | Expected Outcome for Fluorinated Polymers |
| Chemical Structure | FTIR, ¹H and ¹⁹F NMR Spectroscopy | Confirmation of imide or benzimidazole ring formation and the presence of fluorine. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperatures, typically above 450-500°C.[7][8] |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | High glass transition temperatures (Tg), often exceeding 250°C, indicating a rigid polymer backbone. |
| Solubility | Solubility Tests | Enhanced solubility in organic solvents like NMP, DMAc, and THF compared to non-fluorinated analogues.[7] |
Conclusion
This compound is a versatile monomer for the synthesis of high-performance fluorinated polymers. The preparatory step of neutralizing the dihydrochloride salt is crucial for enabling its participation in polycondensation reactions. The subsequent polymerization to form fluorinated polybenzimidazoles and polyimides allows for the development of materials with enhanced thermal stability, chemical resistance, and solubility. The protocols provided herein serve as a robust starting point for researchers to explore the potential of this monomer in creating advanced materials for a variety of demanding applications.
References
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Chuang, S. H., & Hsu, S. L. C. (2006). Synthesis and properties of a new fluorine-containing polybenzimidazole for high-temperature fuel-cell applications. Journal of Polymer Science Part A: Polymer Chemistry, 44(15), 4508-4513. [Link]
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Li, Q., et al. (2011). Synthesis and Characterization of a New Fluorine-Containing Polybenzimidazole (PBI) for Proton-Conducting Membranes in Fuel Cells. Fuel Cells, 11(3), 338-346. [Link]
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Odeyemi, A. T., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. Journal of Ovonic Research, 15(6), 403-410. [Link]
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Zayed, M. A., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 8(4), 368-373. [Link]
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Ghosh, A., & Banerjee, S. (2006). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 44(10), 3386-3396. [Link]
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Misra, A. C., et al. (1992). Synthesis and properties of some new fluorine-containing polyimides. Polymer, 33(5), 1078-1082. [Link]
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Lee, J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829. [Link]
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Kopitsyn, D. S., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers, 15(6), 1404. [Link]
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Li, C., et al. (2011). Synthesis and Characterization of a New Fluorine-Containing Polybenzimidazole (PBI) for Proton-Conducting Membranes in Fuel Cells. The Benicewicz Group. [Link]
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Lee, J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. [Link]
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Amer, H., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. [Link]
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PubChem. (n.d.). 3-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. [Link]
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Hsiao, S. H., & Yang, C. P. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3538. [Link]
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Kim, J., et al. (2018). Preparation of Polybenzimidazole Hollow-Fiber Membranes for Reverse Osmosis and Nanofiltration by Changing the Spinning Air Gap. Membranes, 8(4), 113. [Link]
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Kim, T., et al. (2021). Fabrication of Tri-Directional Poly(2,5-benzimidazole) Membrane Using Direct Casting for Vanadium Redox Flow Battery. Membranes, 11(11), 875. [Link]
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Li, Q., et al. (2005). Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. The Benicewicz Group. [Link]
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PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. [Link]
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Kim, J., et al. (2018). Preparation of Polybenzimidazole Hollow-Fiber Membranes for Reverse Osmosis and Nanofiltration by Changing the Spinning Air Gap. ResearchGate. [Link]
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Greener Routes to Quinoxalines: Sustainable Synthesis from Substituted Diamines
Introduction: The Significance of Quinoxalines and the Imperative for Green Synthesis
Quinoxalines, heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidepressant properties.[1][4] In the realm of materials science, quinoxalines are integral components of organic semiconductors, fluorescent dyes, and electroluminescent materials.[1]
The classical synthesis of quinoxalines, typically involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often relies on harsh reaction conditions, toxic solvents, and hazardous reagents.[1][3][5] These traditional methods, while effective, generate significant chemical waste and pose environmental concerns, necessitating a paradigm shift towards more sustainable and eco-friendly synthetic strategies.[2][3]
This technical guide details green chemistry approaches for the synthesis of quinoxaline derivatives from substituted diamines. We will explore methodologies that leverage environmentally benign solvents, energy-efficient techniques, and recyclable catalysts, providing researchers and drug development professionals with practical and sustainable protocols.
Core Principles of Green Quinoxaline Synthesis
The green synthesis of quinoxalines is guided by the core principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.[3] Key strategies include:
-
Benign Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids.[2][5]
-
Energy Efficiency: Employing energy-efficient methods such as microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[3][6][7]
-
Catalysis: Utilizing reusable and non-toxic catalysts, including solid acids, nanocatalysts, and biocatalysts, to enhance reaction rates and selectivity.[4]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
-
Metal-Free Reactions: Developing synthetic pathways that avoid the use of toxic and expensive transition metal catalysts.[5][8]
Methodology 1: Heterogeneous Catalysis in Green Solvents at Ambient Temperature
This approach focuses on the use of a reusable solid acid catalyst, specifically a molybdophosphovanadate supported on alumina (AlMoVP), for the synthesis of quinoxalines at room temperature.[1] This method offers high yields and selectivity while avoiding the need for heating and corrosive acid catalysts.[1]
Causality of Experimental Choices
-
Catalyst: The alumina-supported heteropolyoxometalate acts as a solid acid catalyst. The acidic sites on the catalyst activate the carbonyl groups of the 1,2-dicarbonyl compound, facilitating nucleophilic attack by the substituted diamine. Its heterogeneous nature allows for easy separation and recycling, a key principle of green chemistry.
-
Solvent: Toluene is used as the reaction solvent in the cited protocol.[1] While not the "greenest" solvent, the reaction can be performed at room temperature, reducing its volatility and environmental impact compared to high-temperature reactions. For a greener alternative, researchers can explore solvents like ethanol or even water, depending on substrate solubility.
-
Temperature: Performing the reaction at room temperature significantly reduces energy consumption and minimizes the formation of byproducts that can occur at higher temperatures.[1]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
-
Reactant Preparation: In a round-bottom flask, combine o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g).
-
Solvent and Catalyst Addition: Add toluene (8 mL) to the flask, followed by the alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (0.1 g).[1]
-
Reaction: Stir the mixture at room temperature (25°C).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion, filter the reaction mixture to separate the insoluble catalyst. The catalyst can be washed, dried, and reused.
-
Work-up: Dry the filtrate over anhydrous Na₂SO₄ and then evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.[1]
Data Summary
| Entry | Substituted Diamine | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | o-phenylenediamine | Benzil | AlCuMoVP | Toluene | 2 | 92 |
| 2 | 4,5-dimethyl-1,2-phenylenediamine | Benzil | AlCuMoVP | Toluene | 2.5 | 90 |
| 3 | 4-nitro-1,2-phenylenediamine | Benzil | AlCuMoVP | Toluene | 3 | 85 |
Data adapted from reference[1].
Reaction Mechanism
Caption: Proposed mechanism for solid acid-catalyzed quinoxaline synthesis.
Methodology 2: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods.[3][6][9] A particularly green application is solvent-free microwave-assisted synthesis.
Causality of Experimental Choices
-
Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture, leading to a significant acceleration of the reaction rate.[10] This rapid heating minimizes the potential for side reactions and decomposition of sensitive functional groups.[10]
-
Solvent-Free Conditions: Eliminating the solvent simplifies the work-up procedure, reduces chemical waste, and lowers costs. The reactants, often in a solid or paste-like state, absorb microwave energy directly.[11]
-
Catalyst (Optional): In some cases, a solid support like acidic alumina can be used as a catalyst and energy transfer medium.[11] However, many microwave-assisted quinoxaline syntheses can proceed efficiently without any catalyst.[6]
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines
-
Reactant Mixture: In a microwave-safe reaction vessel, thoroughly mix the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at a specified power (e.g., 160 watts) for a short duration (e.g., 60 seconds).[6][9] The optimal power and time should be determined for each specific reaction.
-
Cooling: After irradiation, allow the reaction vessel to cool to room temperature.
-
Purification: The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol.[6][9]
Data Summary
| Entry | Substituted Diamine | 1,2-Dicarbonyl Compound | Power (W) | Time (s) | Yield (%) |
| 1 | o-phenylenediamine | Benzil | 160 | 60 | High (not specified) |
| 2 | o-phenylenediamine | Glyoxal | 160 | 60 | High (not specified) |
| 3 | o-phenylenediamine | Benzoin | 160 | 60 | High (not specified) |
Data based on the general procedure described in references[6][9]. Specific yields were not provided in the abstract.
Workflow Diagram
Caption: Workflow for microwave-assisted solvent-free quinoxaline synthesis.
Methodology 3: Ultrasound-Assisted Synthesis in Aqueous Media
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic route.[3][7] Ultrasound promotes reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures.[7]
Causality of Experimental Choices
-
Ultrasound Irradiation: The physical effects of acoustic cavitation enhance mass transfer and create highly reactive species, accelerating the reaction rate even at ambient temperature.[7] This avoids the need for bulk heating.
-
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.[5] The use of rainwater has even been explored as a novel and sustainable solvent and catalyst.[12]
-
Catalyst-Free: Many ultrasound-assisted syntheses of quinoxalines can proceed efficiently without a catalyst, further enhancing the green credentials of the method.[7]
Experimental Protocol: Ultrasound-Assisted Synthesis of Quinoxalines
-
Reactant Solution: In an Erlenmeyer flask, dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (or another suitable aqueous medium).
-
Sonication: Place the flask in an ultrasonic cleaning bath and irradiate at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Product Isolation: After completion, the product often precipitates out of the solution. Collect the solid product by filtration.
-
Purification: Wash the product with cold ethanol and dry to obtain the pure quinoxaline derivative.
Data Summary
| Entry | Substituted Diamine | 1,2-Dicarbonyl Compound | Solvent | Time (min) | Yield (%) |
| 1 | o-phenylenediamine | Benzil | Ethanol | 60 | 98 |
| 2 | 4,5-dimethyl-1,2-phenylenediamine | Benzil | Ethanol | 70 | 96 |
| 3 | 4-nitro-1,2-phenylenediamine | Benzil | Ethanol | 90 | 92 |
Data adapted from reference[7].
Logical Relationship Diagram
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: One-Pot Synthesis of Bioactive Molecules Using 3-Fluoro-o-phenylenediamine
Abstract: This document provides a comprehensive guide for the one-pot synthesis of fluorinated benzimidazoles, a class of molecules with significant biological activity, using 3-fluoro-o-phenylenediamine as a key precursor. The protocol detailed herein leverages a gold nanoparticle-catalyzed cyclization reaction, offering a highly efficient, atom-economical, and environmentally benign approach suitable for drug discovery and development workflows. We delve into the mechanistic rationale behind the experimental design, provide a detailed, step-by-step protocol, and offer insights into the characterization and potential applications of the synthesized compounds.
Introduction: The Strategic Advantage of Fluorinated Heterocycles and One-Pot Syntheses
Heterocyclic compounds are foundational scaffolds in medicinal chemistry, with benzimidazoles being particularly prominent due to their structural similarity to naturally occurring nucleotides.[1] This structural mimicry allows them to interact readily with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of fluorine into these bioactive molecules can profoundly enhance their therapeutic potential. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, binding affinity, and bioavailability of drug candidates.
"One-pot" synthesis methodologies, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.[3] By eliminating the need for intermediate purification steps, these processes are more streamlined and cost-effective, aligning with the principles of green chemistry.[3] This guide focuses on the convergence of these two powerful strategies: the synthesis of fluorinated benzimidazoles via a one-pot reaction utilizing the versatile building block, 3-fluoro-o-phenylenediamine.
The Cornerstone Reagent: 3-Fluoro-o-phenylenediamine
3-Fluoro-o-phenylenediamine serves as an ideal starting material for the synthesis of a diverse array of fluorinated heterocyclic compounds. The strategic placement of the fluorine atom on the benzene ring influences the electronic properties of the molecule, which can in turn modulate the biological activity of the final product. The two adjacent amino groups provide the necessary nucleophilicity for cyclization reactions with various electrophilic partners.
One-Pot Synthesis of 5-Fluorobenzimidazoles: A Gold-Catalyzed Approach
This section details a robust and highly selective one-pot synthesis of 2-substituted-5-fluorobenzimidazoles from 3-fluoro-o-phenylenediamine and various aldehydes. The reaction is promoted by supported gold nanoparticles (Au/TiO₂), which act as a heterogeneous catalyst, facilitating the cyclization under mild conditions.[1]
Mechanistic Rationale
The reaction proceeds through a tandem oxidative cyclization mechanism. The aldehyde first reacts with one of the amino groups of the 3-fluoro-o-phenylenediamine to form a Schiff base intermediate. The gold catalyst then facilitates the intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring system. The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused.[1]
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of 5-fluorobenzimidazoles.
Detailed Experimental Protocol
Materials:
-
3-Fluoro-o-phenylenediamine
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Gold on Titanium Dioxide (Au/TiO₂) catalyst (1 mol% Au)[1]
-
Chloroform (CHCl₃), analytical grade
-
Methanol (MeOH), analytical grade
-
Ethyl acetate (EtOAc) for chromatography
-
Dichloromethane (DCM) for chromatography
-
Silica gel for column chromatography
Procedure: [1]
-
To a 5 mL glass vial, add the Au/TiO₂ catalyst (1 mol % Au, based on the limiting reagent).
-
Add a 3:1 mixture of CHCl₃:MeOH (3 mL).
-
Add 3-fluoro-o-phenylenediamine (0.3 mmol).
-
Add the desired aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the solid catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the catalyst twice with ethanol (3 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of EtOAc in DCM to afford the pure 2-substituted-5-fluorobenzimidazole.
Catalyst Recovery and Reuse
The heterogeneous nature of the Au/TiO₂ catalyst allows for its straightforward recovery and reuse. After filtration, the catalyst can be washed with methanol, dried in an oven at 100°C for 12 hours, and then used in subsequent reactions without a significant loss of catalytic activity for at least five cycles.[1]
Characterization of Synthesized Molecules
The synthesized 5-fluorobenzimidazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the final product. The presence of the fluorine atom will result in characteristic splitting patterns in the spectra of nearby protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C=N bonds characteristic of the benzimidazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Bioactivity and Potential Applications
Benzimidazole derivatives are known to exhibit a wide range of biological activities.[2] The introduction of a fluorine atom can further enhance these properties. For instance, fluorinated benzimidazoles have shown promise as:
-
Antimicrobial agents: By targeting essential enzymes or cellular processes in bacteria and fungi.
-
Anticancer agents: Through mechanisms such as the inhibition of tubulin polymerization or the modulation of signaling pathways involved in cell proliferation.[2]
-
Antiviral agents: By interfering with viral replication processes.[2]
The synthesized 5-fluorobenzimidazole derivatives can be screened for various biological activities to identify lead compounds for further drug development.
Summary of Key Experimental Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Au/TiO₂ (1 mol% Au) | Heterogeneous catalyst for easy separation and reuse; promotes the reaction under mild conditions.[1] |
| Reactants | 3-Fluoro-o-phenylenediamine, Aldehyde | Versatile precursors for the synthesis of a library of 5-fluorobenzimidazole derivatives. |
| Solvent | CHCl₃:MeOH (3:1) | A solvent mixture that provides good solubility for the reactants and facilitates the catalytic reaction.[1] |
| Temperature | 25°C (Ambient) | Mild reaction conditions reduce energy consumption and minimize side reactions.[1] |
| Reaction Time | 2 hours | Efficient reaction completion under the specified conditions.[1] |
| Purification | Filtration and optional column chromatography | Simple work-up procedure due to the heterogeneous catalyst. |
Conclusion
The one-pot synthesis of 5-fluorobenzimidazoles from 3-fluoro-o-phenylenediamine using a gold-based heterogeneous catalyst represents a highly efficient and sustainable method for accessing this important class of bioactive molecules. The protocol is straightforward, scalable, and amenable to the generation of a diverse library of compounds for drug discovery screening. The insights and detailed procedures provided in this application note are intended to empower researchers to readily adopt this methodology and accelerate their research in the development of novel therapeutics.
References
-
ACG Publications. (2021-02-06). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][3][4][5]thiadiazole-4,5-diamine. Retrieved from
- PMC - PubMed Central. (2023-01-28). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro.
- ResearchGate. (2016-08-13). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- PMC - NIH. (2020-12-01). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- NIH. (2014-01-01). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
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- 3. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Common side reactions in the synthesis of fluorinated aromatic diamines
Welcome to the technical support center for the synthesis of fluorinated aromatic diamines. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these critical building blocks. Our approach is rooted in explaining the causality behind experimental observations and providing validated protocols to enhance the purity and yield of your target diamines.
I. Understanding the Synthetic Landscape
The synthesis of fluorinated aromatic diamines, key monomers for high-performance polymers like polyimides, typically follows a two-step pathway:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of a dinitro intermediate by reacting a fluorinated aromatic precursor with a phenoxide or other nucleophile.
-
Reduction: Conversion of the dinitro compound to the target diamine.
Each of these steps presents unique challenges and potential for side reactions. This guide will dissect these issues and provide actionable solutions.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during your synthesis, providing insights into their causes and step-by-step protocols for resolution.
Problem 1: Low Yield and/or Incomplete Conversion in the SNAr Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (e.g., bisphenol A hexafluoroacetone, 6F-BPA).
-
Isolation of a mono-substituted intermediate as a major byproduct.
Root Cause Analysis:
Incomplete reaction is often due to insufficient activation of the nucleophile or deactivation of the electrophile. In the synthesis of diamines like 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF), the bisphenol (6F-BPA) must be fully converted to its dianion to react with two equivalents of the p-halonitrobenzene.
The critical factor is the rate and stoichiometry of base addition. Rapid addition of a concentrated base can lead to localized high concentrations, which may promote side reactions with the solvent, while insufficient base will result in the formation of the mono-anion, leading to the mono-substituted byproduct.
Solutions:
-
Controlled Base Addition: Add the alkali metal hydroxide (e.g., NaOH or KOH) solution dropwise or in portions over a period of 30 minutes to 2 hours. This maintains a steady, low concentration of the base, favoring the formation of the desired dianion.
-
Azeotropic Water Removal: The presence of water can hydrolyze the activated aryl halide. Use a Dean-Stark trap with a suitable solvent like toluene to remove water from the reaction mixture as it forms.
-
Choice of Solvent: Use a high-purity, dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) to ensure good solubility of the reactants and intermediates.[1]
Experimental Protocol: Optimized SNAr for 4-BDAF Precursor Synthesis
-
To a round-bottomed flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a reflux condenser, add 2,2-bis(4-hydroxyphenyl)hexafluoropropane (6F-BPA), dimethylacetamide (DMAc), and toluene.
-
Heat the mixture to reflux to remove any residual water.
-
Cool the mixture slightly and begin the slow, portion-wise addition of a 50% aqueous sodium hydroxide solution over 1.5-2 hours.
-
After the addition is complete, continue to reflux and collect the evolved water in the Dean-Stark trap.
-
Once the theoretical amount of water is collected, add 4-chloronitrobenzene and maintain the reaction at an elevated temperature (e.g., 150-160 °C), monitoring by TLC or HPLC until completion.
Problem 2: Formation of Phenolic Byproducts during the SNAr Reaction
Symptoms:
-
The appearance of a new, more polar spot on TLC.
-
LC-MS analysis reveals a compound with a mass corresponding to the hydrolysis of the p-halonitrobenzene (e.g., p-nitrophenol).
Root Cause Analysis:
The p-halonitrobenzene electrophile can undergo hydrolysis under the basic reaction conditions, especially at elevated temperatures, to form the corresponding nitrophenate.[2][3][4][5] This nitrophenate can then act as a nucleophile, leading to the formation of undesired diaryl ether byproducts.
Solutions:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
-
Temperature Control: While high temperatures are needed to drive the SNAr reaction, excessive temperatures can accelerate the hydrolysis of the aryl halide. Maintain the reaction temperature at the minimum required for a reasonable reaction rate.
-
Choice of Halide: While fluoride is the most reactive leaving group in SNAr, p-chloronitrobenzene is often used. It is less susceptible to hydrolysis than p-fluoronitrobenzene.
Problem 3: Incomplete Reduction of Nitro Groups
Symptoms:
-
The final product is colored (yellow, orange, or red).
-
LC-MS or NMR analysis indicates the presence of intermediates such as nitroso, azoxy, or hydroxylamine species.
Root Cause Analysis:
The reduction of aromatic nitro groups to amines is a stepwise process.[6] Insufficient reducing agent, catalyst deactivation, or non-optimal reaction conditions can lead to the accumulation of these colored intermediates.
Solutions:
-
Choice of Reducing System:
-
Catalytic Hydrogenation: H₂ with a Pd/C catalyst is a clean and efficient method. Ensure the catalyst is active and used in an appropriate loading (typically 5-10 mol%).
-
Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method that is often selective.[7]
-
Transfer Hydrogenation: Hydrazine hydrate with a catalyst like Pd/C can be a safer alternative to gaseous hydrogen.[8]
-
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS until all nitro and intermediate species are consumed.
-
pH Control: For metal-based reductions, maintaining the correct pH is crucial for both reactivity and selectivity.
Experimental Protocol: Purification of Partially Reduced Diamine
If incomplete reduction has occurred, the crude product can often be purified by:
-
Re-subjecting to Reduction Conditions: Dissolve the crude product in a suitable solvent and treat it with a fresh portion of the reducing agent and/or catalyst until the conversion is complete.
-
Column Chromatography: The intermediate species are typically more polar than the desired diamine and can be separated by silica gel chromatography.
-
Recrystallization: A carefully chosen solvent system can selectively crystallize the pure diamine, leaving the colored impurities in the mother liquor.
Problem 4: Unwanted Ring Hydrogenation or Dehalogenation during Reduction
Symptoms:
-
Mass spectrometry shows peaks corresponding to the desired product plus additional hydrogens (ring hydrogenation) or the loss of a halogen substituent (dehalogenation).
-
NMR spectroscopy shows the appearance of aliphatic protons or the disappearance of aromatic signals.
Root Cause Analysis:
Aggressive catalytic hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Raney Nickel) can lead to the saturation of the aromatic rings or the cleavage of carbon-halogen bonds.[8] The newly formed amino group can enhance the rate of reductive dehalogenation.
Solutions:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Catalyst Choice: Pd/C is generally less prone to causing ring hydrogenation than Raney Nickel.
-
Alternative Reducing Agents: If dehalogenation is a persistent issue, consider non-catalytic reduction methods like SnCl₂/HCl.
-
Selective Transfer Hydrogenation: Using hydrazine hydrate as the hydrogen source with Pd/C can often provide high selectivity for the nitro group reduction without affecting other reducible groups.[8]
III. Frequently Asked Questions (FAQs)
Q1: Why is my final fluorinated aromatic diamine product discolored, even after purification?
A1: Discoloration, often a pink or tan hue, can be due to the presence of trace amounts of oxidized byproducts. The amino groups in the final product are susceptible to air oxidation, especially when exposed to light and heat. To mitigate this, store the purified diamine under an inert atmosphere (nitrogen or argon) in a dark, cool place. If the discoloration is significant, it may indicate residual colored intermediates from the reduction step, requiring further purification as described in Problem 3.
Q2: I am observing the formation of an azo compound as a byproduct. What is the cause?
A2: The formation of azo compounds is a common side reaction when using certain metal hydrides, such as lithium aluminum hydride (LiAlH₄), to reduce aromatic nitro compounds.[9] These reagents can cause the condensation of intermediate nitroso and hydroxylamine species. It is recommended to use catalytic hydrogenation or metal/acid systems for the reduction of aromatic dinitro compounds to diamines.
Q3: Can the DMAc solvent react with the reagents?
A3: Yes, under strongly basic conditions and at high temperatures, N,N-dimethylacetamide (DMAc) can undergo hydrolysis to form dimethylamine and acetate.[10] Dimethylamine is nucleophilic and can potentially react with the activated aryl halide, leading to byproducts. Using the minimum necessary temperature and reaction time, along with controlled base addition, can minimize this side reaction.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved.
-
Differential Scanning Calorimetry (DSC): To determine the melting point, which is a good indicator of purity.
IV. Visualizing the Chemistry: Reaction and Side-Reaction Pathways
The following diagrams illustrate the key chemical transformations and potential pitfalls in the synthesis of fluorinated aromatic diamines.
Diagram 1: General Synthesis Pathway
Caption: General two-step synthesis of fluorinated aromatic diamines.
Diagram 2: Common Side Reactions in the SNAr Step
Caption: SNAr side reactions leading to byproducts.
Diagram 3: Troubleshooting Nitro Group Reduction
Caption: Side reactions during the nitro reduction step.
V. Data Summary Table
The following table summarizes the impact of different reducing agents on the synthesis of aromatic amines, highlighting common side reactions.
| Reducing System | Typical Conditions | Advantages | Common Side Reactions/Issues |
| H₂/Pd/C | 1-4 atm H₂, RT-80 °C, MeOH or EtOH | High yield, clean reaction, easy catalyst removal | - Ring hydrogenation at high P/T- Dehalogenation of Ar-Cl, Ar-Br |
| SnCl₂·2H₂O / HCl | Reflux in EtOH or conc. HCl | Tolerates many functional groups, good for lab scale | Requires stoichiometric amounts, acidic workup |
| Fe / Acetic Acid | Reflux in AcOH/H₂O | Inexpensive, mild | Requires large excess of Fe, acidic workup |
| Hydrazine / Pd/C | Reflux in EtOH | Avoids use of H₂ gas, often highly selective | Hydrazine is toxic, potential for catalyst poisoning |
| LiAlH₄ | THF, 0 °C to reflux | Powerful reducing agent | Not recommended for aromatic nitro groups ; forms azo compounds[9] |
VI. References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
-
Wienhöfer, G., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.
-
Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Unsymmetrical diaryl ethers were efficiently obtained in good yields by the reactions of diaryliodonium tosylates with phenols. Synthesis, 45(02), 183-184.
-
Burgos, C. H., et al. (2006). The scope and generality of Pd-catalyzed diaryl ether formation. Angewandte Chemie International Edition, 45(26), 4321-4326.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Retrieved from a relevant BenchChem technical note.
-
ResearchGate. (2010). Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. Retrieved from a relevant publication on ResearchGate.
-
Vedantu. (n.d.). What happens when chlorobenzene is subjected to hydrolysis. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Proven DMSO Reactions: SNAr Reaction. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Retrieved from a relevant BenchChem technical note.
-
Brainly. (2023). Chloro benzene is subjected to hydrolysis. Retrieved from [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2012). Molecules, 17(10), 11957-11966.
-
Wikipedia. (2023). Dimethylacetamide. Retrieved from [Link]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of p-chloromitrobenzene requiries it to be heated with NaOH solution at `170^(@)C` but the hydrolysis of 1-chloro-2,4,6-trinitribenzene requires only warming with water. Explain these observations. [allen.in]
- 4. What happens when chlorobenzene is subjected to hy class 12 chemistry CBSE [vedantu.com]
- 5. brainly.in [brainly.in]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 3-Fluoro-o-phenylenediamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-fluoro-o-phenylenediamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile building block. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The presence of a fluorine atom on the o-phenylenediamine core introduces unique electronic properties that significantly influence reactivity. As a moderately electron-withdrawing group, the fluorine atom decreases the nucleophilicity of the adjacent amino groups compared to the unsubstituted parent molecule.[1] This reduced reactivity is a primary factor to consider when developing and troubleshooting synthetic procedures. This guide will address the most common challenges and provide expert-driven solutions.
Section 1: Frequently Asked Questions & General Handling
This section addresses preliminary issues regarding starting material quality and handling, which are foundational for achieving high-yield, reproducible results.
Question: My 3-fluoro-o-phenylenediamine starting material is pink/brown/dark purple. Can I still use it?
Answer: We strongly advise against using discolored 3-fluoro-o-phenylenediamine. Like its parent compound, o-phenylenediamine, it is highly susceptible to air oxidation, which produces colored impurities.[2] These impurities can interfere with your reaction, chelate to metal catalysts, and complicate purification. Using a pure, off-white to light tan starting material is the first and most critical step to improving your reaction yield.
Question: How can I purify my batch of 3-fluoro-o-phenylenediamine?
Answer: If your starting material is discolored, purification is necessary. Two common methods are effective:
-
Recrystallization with a Reducing Agent: Dissolve the crude material in hot water containing a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or stannous chloride.[3] Add activated charcoal to remove colored impurities, filter the hot solution, and allow it to cool slowly. The reducing agent prevents oxidation during the heating process.
-
Vacuum Distillation: For larger quantities, distillation under reduced pressure in an inert atmosphere (Nitrogen or Argon) is an effective purification method.[3][4] However, ensure the material is relatively pure before attempting distillation, as significant decomposition can occur with highly impure starting materials.[3]
Question: What are the primary safety concerns when working with this reagent?
Answer: 3-fluoro-o-phenylenediamine should be handled with care in a well-ventilated fume hood. It is classified as toxic if swallowed, harmful upon skin contact or inhalation, and may cause allergic skin reactions and serious eye irritation.[2] Furthermore, it is suspected of causing genetic defects and cancer and is very toxic to aquatic life.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Section 2: Troubleshooting Condensation Reactions for Heterocycle Synthesis
The most common application of 3-fluoro-o-phenylenediamine is its condensation with carbonyl compounds (aldehydes, carboxylic acids, etc.) to form benzimidazoles, which are key scaffolds in medicinal chemistry.[5]
Question: I am getting a low yield in my benzimidazole synthesis from 3-fluoro-o-phenylenediamine and an aromatic aldehyde. What is the root cause and how can I fix it?
Answer: Low yields in this condensation are typically traced back to one of three factors: the reduced nucleophilicity of the diamine, suboptimal reaction conditions, or degradation of the starting material.
The electron-withdrawing fluorine atom deactivates the amino groups, slowing the initial nucleophilic attack on the aldehyde carbonyl, which is often the rate-limiting step.[1] To overcome this, you must optimize your reaction conditions to facilitate this step.
Below is a troubleshooting workflow to systematically improve your yield.
Caption: Systematic workflow for diagnosing and improving low yields.
In-Depth Troubleshooting Steps:
-
Catalyst Selection: While some condensations proceed without a catalyst at high temperatures, the deactivated nature of 3-fluoro-o-phenylenediamine often necessitates one.
-
Acid Catalysis: Brønsted acids (like TFA) or Lewis acids can activate the aldehyde carbonyl, making it more electrophilic.[6] However, strong acids can fully protonate the diamine, rendering it non-nucleophilic. Start with a catalytic amount (5-10 mol%).
-
Heterogeneous Catalysts: Supported gold nanoparticles (Au/TiO₂) have shown exceptional activity under mild, ambient conditions, often leading to very high yields.[7] This avoids harsh acidic conditions and simplifies catalyst removal via filtration.
-
-
Solvent and Temperature:
-
Solvent: The choice of solvent can be critical. A mixture of chloroform and methanol (3:1) has proven effective with Au/TiO₂ catalysts.[7] For acid-catalyzed reactions, polar solvents like ethanol are common.[1] In some cases, solvent-free conditions using microwave irradiation can dramatically increase reaction rates and yields.[6]
-
Temperature: While some modern catalytic systems work at room temperature[7], heating is often required. Refluxing in ethanol or heating on a water bath at 100°C are common starting points.[1]
-
-
Water Removal: The condensation reaction produces water as a byproduct. In reversible reactions, the presence of water can hinder product formation. If heating, using a Dean-Stark apparatus to remove water can drive the equilibrium toward the product.
Table 1: Comparison of Conditions for Benzimidazole Synthesis
| Catalyst System | Solvent | Temperature | Typical Yield | Reference |
| Au/TiO₂ (1 mol%) | CHCl₃:MeOH (3:1) | 25 °C | >95% | [7] |
| L-Proline (10 mol%) | Ethanol | Room Temp | Good to Excellent | [1] |
| Trifluoroacetic Acid (30 mol%) | Ethanol/Water | Room Temp | Good to Excellent | [6] |
| None (Microwave) | Solvent-Free | Microwave | High | [6][8] |
| None (Conventional) | Polyphosphoric Acid | 150-200 °C | Variable | [8] |
Section 3: Navigating Palladium-Catalyzed Cross-Coupling Reactions
Using 3-fluoro-o-phenylenediamine in reactions like Buchwald-Hartwig amination presents challenges of selectivity (mono- vs. di-arylation) and catalyst efficiency due to the two available nucleophilic sites and the substrate's electronic properties.
Question: I want to perform a mono-N-arylation on 3-fluoro-o-phenylenediamine using a Buchwald-Hartwig reaction. How can I control the selectivity and what catalyst system should I use?
Answer: Achieving selective mono-arylation requires careful control of stoichiometry and the use of a highly active catalyst system that functions efficiently at low temperatures.
Mechanistic Consideration: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9][10] The key to its success with challenging substrates lies in the choice of ligand, which facilitates the rate-limiting oxidative addition and reductive elimination steps.[10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Strategy for Mono-Arylation:
-
Stoichiometry: Use a slight excess of the 3-fluoro-o-phenylenediamine (e.g., 1.2 to 1.5 equivalents) relative to the aryl halide. This statistically favors the mono-arylation product.
-
Catalyst System: For an electron-deficient amine, a highly active catalyst is required. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[11] These ligands promote fast reaction rates, allowing you to use lower temperatures, which further enhances selectivity by minimizing the slower second amination reaction.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice for high reactivity. For substrates with base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder alternative.[11][12]
Table 2: Recommended Catalyst Systems for Cross-Coupling
| Reaction Type | Recommended Ligand | Recommended Base | Solvent | Key Considerations |
| Buchwald-Hartwig Amination | XPhos, RuPhos, SPhos | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane | Use bulky ligands to favor mono-substitution. Low temperature improves selectivity.[11][12] |
| Suzuki-Miyaura Coupling | SPhos, XPhos | K₂CO₃, K₃PO₄ | DMF/H₂O, Dioxane | Can be used to form C-C bonds if the diamine is first converted to a dihalide.[13] |
Section 4: Detailed Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for your specific substrates.
Protocol 1: Synthesis of 4-Fluoro-2-phenyl-1H-benzimidazole via Heterogeneous Catalysis
This protocol is adapted from methodologies using supported gold nanoparticles, which offer high yields under mild conditions.[7]
-
Preparation: To a 10 mL vial, add Au/TiO₂ (1 mol % Au loading, e.g., 40 mg of a 1% w/w catalyst).
-
Reagent Addition: Add a solvent mixture of CHCl₃:MeOH (3:1, 2 mL), followed by 3-fluoro-o-phenylenediamine (0.2 mmol, 25.2 mg) and benzaldehyde (0.2 mmol, 21.2 mg, 20.3 µL).
-
Reaction: Stir the reaction mixture vigorously at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, centrifuge the mixture to pellet the solid catalyst. Decant the supernatant. Wash the catalyst twice with ethanol (2 mL each) and combine the organic fractions.
-
Isolation: Evaporate the combined solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[1][7]
Protocol 2: General Procedure for Mono-N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general starting point for the selective mono-arylation of 3-fluoro-o-phenylenediamine.
-
Inert Atmosphere: Assemble a reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add anhydrous toluene. Then, add the aryl halide (1.0 eq) and 3-fluoro-o-phenylenediamine (1.2 eq).
-
Reaction: Stir the mixture at a controlled temperature (start at room temperature or slightly elevated, e.g., 50-80 °C). Monitor the reaction closely by TLC or LC-MS.
-
Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired mono-arylated product from di-arylated byproduct and unreacted diamine.
References
-
Fluorine-Substituted Covalent Organic Framework/Anodized TiO 2 Z-Scheme Heterojunction for Enhanced Photoelectrochemical Hydrogen Evolution. MDPI. Available from: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). Available from: [Link]
-
Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. ResearchGate. Available from: [Link]
-
The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Royal Society of Chemistry. Available from: [Link]
-
Reaction Of O-phenylenediamine Research Articles. R Discovery. Available from: [Link]
-
Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. Available from: [Link]
- Purification process for o-phenylenediamine. Google Patents.
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
- Process for preparing o-phenylenediamine. Google Patents.
-
o-PHENYLENEDIAMINE. Organic Syntheses. Available from: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]
-
o-PHENYLENEDIAMINE HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens. ResearchGate. Available from: [Link]
-
Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!. Available from: [Link]
-
o-Phenylenediamine PubChem CID 7243. PubChem. Available from: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health (NIH). Available from: [Link]
-
Is diazotization of o-phenylenediamine to benzotriazole reversible?. Chemistry Stack Exchange. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]
- Purification method for exquisite o-phenylenediamine. Google Patents.
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]
-
Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Institutes of Health (NIH). Available from: [Link]
-
Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. National Institutes of Health (NIH). Available from: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. Available from: [Link]
-
o-Phenylenediamine. Wikipedia. Available from: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Preventing oxidation and discoloration of 3-fluoro-1,2-diaminobenzene
Technical Support Center: 3-Fluoro-1,2-diaminobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-fluoro-1,2-diaminobenzene. It addresses the common and often frustrating issue of compound oxidation and discoloration, offering preventative strategies, handling protocols, and purification methods to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Root Cause
Q1: Why has my 3-fluoro-1,2-diaminobenzene turned brown/purple?
A1: The discoloration you are observing is a classic sign of oxidation. Aromatic diamines, including 3-fluoro-1,2-diaminobenzene, are highly susceptible to air oxidation.[1] The two amine groups on the benzene ring are electron-donating, making the molecule easily lose electrons in the presence of an oxidizing agent, with atmospheric oxygen being the most common culprit. This process is often accelerated by exposure to light and elevated temperatures.[2]
Q2: What are the chemical byproducts of this oxidation?
A2: The initial oxidation step typically forms highly colored radical intermediates. These can then dimerize or polymerize to form a complex mixture of colored impurities. The process often leads to the formation of quinone-diimine structures and can ultimately result in phenazine-type compounds, which are intensely colored. These byproducts can interfere with subsequent reactions, act as unwanted catalysts, or complicate purification processes.
Q3: Does the fluorine atom affect the rate of oxidation?
A3: Yes, the fluorine atom has a significant electronic effect. As a highly electronegative atom, it withdraws electron density from the aromatic ring. This can make the initial oxidation slightly more difficult compared to its non-fluorinated analog, o-phenylenediamine. However, this effect is not strong enough to prevent oxidation altogether, and the compound must still be treated as a highly air-sensitive reagent.
Section 2: Prevention - Storage and Handling
Q4: What is the absolute best way to store 3-fluoro-1,2-diaminobenzene to prevent discoloration?
A4: The key to long-term stability is rigorous exclusion of air and light. The ideal storage conditions involve a multi-layered approach. Store the solid compound in an amber glass vial with a tightly sealed cap. For optimal protection, place this primary container inside a larger, sealed container (like a desiccator or a sealed bag) that has been purged with an inert gas (argon or nitrogen) and contains a desiccant. This entire secondary container should be stored in a freezer, preferably at -20°C.[3][4]
Q5: I need to weigh out the compound for a reaction. How can I do this without exposing it to air?
A5: Working with air-sensitive solids requires specific techniques. The most robust method is to use a glovebox with an inert atmosphere. If a glovebox is not available, you can use a "weighing under inert gas flush" technique. This involves placing your vial of reagent and a tared receiving flask on a balance inside a fume hood and directing a gentle stream of argon or nitrogen over the immediate area during the transfer. This minimizes contact with air but must be done quickly and carefully. For liquid transfers of solutions, use of gas-tight syringes or cannulation techniques is mandatory.[5][6]
Q6: Are there any materials or chemicals I should avoid when working with this compound?
A6: Absolutely. Avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid), as they will cause rapid and potentially hazardous decomposition. Be mindful of incompatible materials such as certain plastics or rubbers that may degrade or leach impurities. Use glass or stainless steel equipment whenever possible. The compound is a weak base and will react exothermically with acids to form salts.[7]
Troubleshooting Common Issues
This section provides a structured approach to addressing problems as they arise during your workflow.
Troubleshooting Flowchart
Caption: Troubleshooting logic for discolored reagent.
Troubleshooting Data Table
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Slightly tan or off-white solid upon arrival or after short-term storage. | Minor exposure to air during packaging or brief handling. | For most applications, the material can be used as is. For highly sensitive reactions, consider purification (See Protocol 2). |
| Solid has turned dark brown, purple, or has black specks. | Prolonged or repeated exposure to atmospheric oxygen and/or light. | The compound has significantly oxidized. Purification is mandatory before use.[1] |
| Reaction yields are low or inconsistent when using the diamine. | Presence of oxidative impurities that may interfere with catalysis or react with other reagents. | Purify the diamine stock. Re-evaluate handling and storage procedures to prevent future oxidation. |
| Difficulties in purifying the final product; presence of colored impurities. | Oxidized diamine byproducts are carried through the reaction sequence. | Purify the starting diamine before the reaction. Incorporate activated carbon treatment during workup if applicable. |
Validated Experimental Protocols
Protocol 1: Best Practices for Storage and Handling
-
Inert Atmosphere is Key : Upon receiving, immediately transfer the manufacturer's bottle into a secondary container (e.g., a wide-mouthed jar with a sealable lid) inside a glovebox or glove bag. Backfill the secondary container with argon or nitrogen before sealing.
-
Cold and Dark Storage : Place the sealed secondary container in a -20°C freezer that is not frequently opened. The amber vial protects from light, but this adds another layer of security.[4]
-
Dispensing for Use :
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
-
Perform all weighing and transfers under an inert gas atmosphere (glovebox preferred) or with a rapid inert gas flush in a fume hood.[5]
-
Use clean, dry glass or stainless steel spatulas. Avoid plastic.
-
Immediately after dispensing, securely reseal the container, purge the secondary container with inert gas again, and return it to the freezer.
-
Protocol 2: Purification of Discolored 3-fluoro-1,2-diaminobenzene
This protocol is adapted from established methods for purifying o-phenylenediamine and is effective for removing colored oxidative impurities.[1]
-
Dissolution : In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the discolored 3-fluoro-1,2-diaminobenzene in a minimum amount of hot deionized water. Work under a gentle flow of nitrogen or argon. Note: The compound has limited water solubility, so use heat to aid dissolution.[2]
-
Reduction of Impurities : To the hot solution, add a small amount of sodium dithionite (sodium hydrosulfite, Na₂S₂O₄) portion-wise. This reducing agent will convert the colored quinone-diimine impurities back to the colorless diamine. Add just enough until the dark color fades significantly, but avoid large excesses.
-
Decolorization : Add a small amount of activated carbon (approx. 1-2% w/w) to the solution to adsorb residual colored impurities and any polymeric material.
-
Hot Filtration : While still hot, filter the solution through a pre-warmed Büchner or fritted glass funnel to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization : Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying : Collect the purified, colorless crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water. Dry the crystals thoroughly under high vacuum.
-
Final Storage : Immediately transfer the pure, dry product to a clean, amber vial and store under inert gas at -20°C as described in Protocol 1.
Visualizing the Oxidation Process
Caption: Simplified pathway of diamine oxidation.
References
-
PubChem. (n.d.). 3-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link][8]
-
Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link][1]
-
PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link][2]
-
SKC Inc. (2023). SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. Retrieved from [Link][3]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. (General principles referenced)
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluoro-o-phenylenediamine. Retrieved from [Link][9]
-
Chupakhin, O. N., et al. (2018). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry. Retrieved from [Link]
Sources
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- 2. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. international.skcinc.com [international.skcinc.com]
- 4. 18645-88-0|3-Fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Strategies to overcome poor solubility of aromatic diamine hydrochlorides in reactions
Welcome to the technical support center for handling aromatic diamine hydrochlorides. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with these critical reagents. Aromatic diamine hydrochlorides are valued for their stability and ease of handling compared to their free base forms. However, their salt nature presents significant solubility hurdles in the organic solvents typically required for synthesis.
This document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you navigate these challenges effectively. Our approach is to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Reaction Failure & Poor Yields
This section addresses specific problems encountered during reactions involving aromatic diamine hydrochlorides.
Q1: My aromatic diamine hydrochloride salt is completely insoluble in my chosen polar aprotic solvent (e.g., NMP, DMAc, DMSO). What is the root cause and what are my immediate options?
A1: The primary reason for this insolubility is a fundamental mismatch of chemical properties. While the solvent is polar, it is not effective at solvating the highly ionic hydrochloride salt. The strong ionic bonds of the salt crystal lattice are difficult to overcome without a solvent that can effectively surround both the ammonium cation and the chloride anion. Aromatic amines are soluble in many organic solvents, but their hydrochloride salts are not.[1]
Your immediate strategy should be a systematic adjustment of the reaction conditions. Consider the following hierarchy of solutions:
-
In-Situ Neutralization: Convert the salt to its more soluble free base form directly within the reaction vessel.
-
Solvent System Modification: Alter the solvent to better accommodate the salt.
-
Phase Transfer Catalysis: Employ a catalyst to transport the diamine into the organic phase.
-
Pre-Reaction Conversion: Isolate the free base in a separate step before starting your primary reaction.
The following workflow provides a decision-making framework for addressing this common issue.
Caption: Decision workflow for enhancing diamine hydrochloride solubility.
Q2: I want to try in-situ neutralization. How do I choose the right base and what are the critical parameters?
A2: In-situ neutralization is often the most direct approach. By adding a base, you generate the free diamine, which is typically soluble in the organic reaction medium. The byproduct is the corresponding ammonium salt of the base you used.
Choosing the Base:
-
Organic Bases: Triethylamine (TEA) and pyridine are common choices. They are soluble in organic solvents and their hydrochloride byproducts may also have some solubility or can be filtered off post-reaction. Use a high-purity grade to avoid introducing nucleophilic impurities.
-
Inorganic Bases: For some reactions, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used. These are heterogeneous and can be easily filtered out, but their reactivity is lower, and they may require vigorous stirring and longer reaction times.
Critical Parameters:
-
Stoichiometry: You must use at least two equivalents of base for a diamine dihydrochloride. It is common practice to use a slight excess (e.g., 2.1 equivalents) to ensure complete neutralization.
-
Order of Addition: Typically, the diamine hydrochloride is suspended in the solvent first. The base is then added, and the mixture is stirred until the solids dissolve (indicating the formation of the free diamine). Your other reactants should only be added after the diamine has fully dissolved.
-
Temperature: Gentle heating can facilitate the neutralization and dissolution process.[2]
Q3: My reaction is sensitive to bases. What are my options if in-situ neutralization is not possible?
A3: If your reaction cannot tolerate a base, you must focus on enhancing the solubility of the salt itself or use a biphasic system.
-
Co-solvency: The principle of co-solvency involves adding a second, miscible solvent to modify the overall properties of the solvent medium.[3][4] For diamine hydrochlorides, adding a small amount of a polar protic co-solvent like ethanol or even water can dramatically increase solubility. However, this is only viable if your reactants and intermediates are stable to protic conditions.
-
Phase Transfer Catalysis (PTC): This is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid salt and an organic solvent).[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transport of the ionic diamine from its solid or aqueous phase into the organic phase where the reaction occurs.[6][7] The catalyst functions by forming a lipophilic ion pair with the diamine cation, allowing it to dissolve in the organic medium.[5]
Caption: Mechanism of Phase Transfer Catalysis for solubilizing salts.
Frequently Asked Questions (FAQs)
Q: Why are aromatic diamine hydrochlorides used instead of the free bases if they are so difficult to dissolve? A: Aromatic diamine free bases are often susceptible to air oxidation, which can lead to discoloration (e.g., turning from white to brown or purple) and the formation of impurities. The hydrochloride salts are significantly more stable, have a longer shelf life, and are often crystalline, non-hygroscopic solids that are easier to handle and weigh accurately.
Q: Can I just heat the mixture to a high temperature to force it to dissolve? A: Increasing the temperature will generally increase solubility, and this can be a viable strategy.[2] However, it must be done with caution. Aromatic diamines can be susceptible to thermal degradation, and high temperatures may also accelerate undesirable side reactions. Always determine the thermal stability of your specific diamine and other reagents before relying solely on high temperatures for dissolution.
Q: How does the structure of the aromatic diamine affect its solubility? A: Structural modifications have a significant impact. The introduction of bulky, non-polar side groups or flexible ether linkages into the aromatic diamine backbone can disrupt crystal packing and increase solubility in organic solvents.[8][9] This is a common strategy in polymer chemistry to produce more processable polyimides.[10][11] For example, diamines containing hexafluoroisopropylidene (6F) groups are known to impart greater solubility.[8]
Q: Will switching the counter-ion from chloride to something else, like sulfate or acetate, improve solubility? A: It might. The solubility of a salt is dependent on its crystal lattice energy and the solvation energy of its constituent ions. Different counter-ions will result in different lattice energies. For instance, a patent for N,N'-diphenyl-p-phenylenediamine salts lists varying solubilities in water for the dihydrochloride, dihydrobromide, dinitrate, and sulfate salts, demonstrating the significant effect of the counter-ion.[12] While chloride is the most common, experimenting with other salts could be a valid, though less common, approach if you have the means to synthesize them.
Data & Protocols
Table 1: Qualitative Solubility of Aromatic Diamine Salts
This table provides a general guide to the solubility of a typical aromatic diamine hydrochloride in common laboratory solvents. Actual solubility will vary based on the specific diamine structure.
| Solvent | Type | Expected Solubility of Diamine HCl | Expected Solubility of Free Diamine | Rationale |
| Water | Polar Protic | High | Low to Moderate | Excellent for solvating ions. |
| Methanol / Ethanol | Polar Protic | Moderate to High | High | Can solvate ions and dissolve organic molecules. |
| NMP, DMAc, DMSO | Polar Aprotic | Very Low to Insoluble | High | Good for dissolving the polar free base but poor at solvating the ionic salt.[13] |
| Acetonitrile | Polar Aprotic | Very Low to Insoluble | Moderate | Less polar than other aprotic solvents. |
| Tetrahydrofuran (THF) | Ethereal | Insoluble | Moderate to High | Low polarity, cannot overcome crystal lattice energy of the salt. |
| Toluene / Hexane | Non-polar | Insoluble | Low to Moderate | "Like dissolves like"; these solvents are not polar enough for either form.[1] |
Experimental Protocols
Protocol 1: In-Situ Neutralization for a Model Reaction
This protocol describes the in-situ neutralization of o-phenylenediamine dihydrochloride for a generic acylation reaction.
Materials:
-
o-Phenylenediamine dihydrochloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA), high purity
-
Acyl chloride of choice
-
Nitrogen or Argon supply
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add o-phenylenediamine dihydrochloride (1.0 eq).
-
Add anhydrous NMP (sufficient to make a ~0.5 M solution). A thick, white slurry will form.
-
Begin stirring and establish a gentle nitrogen purge.
-
Slowly add triethylamine (2.1 eq) via syringe over 5 minutes. A mild exotherm may be observed.
-
Gently heat the mixture to 40-50°C. Stir until all solids have dissolved, indicating the complete formation of the free o-phenylenediamine and the TEA·HCl salt. This may take 30-60 minutes. The solution should become clear, though it may have a slight color.
-
Cool the solution to the desired reaction temperature (e.g., 0°C).
-
Slowly add the acyl chloride (2.0 eq) dissolved in a small amount of anhydrous NMP.
-
Allow the reaction to proceed as required. The TEA·HCl salt will likely remain in solution or precipitate out as the reaction progresses.
-
Workup typically involves quenching with water and extracting the product, or precipitating the product by pouring the reaction mixture into a non-solvent.
Protocol 2: Conversion and Isolation of the Free Aromatic Diamine
This protocol details the conversion of an aromatic diamine hydrochloride to its free base form using a standard acid-base extraction.
Materials:
-
Aromatic diamine dihydrochloride
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve the aromatic diamine dihydrochloride in a minimum amount of deionized water in a beaker or flask.
-
Cool the aqueous solution in an ice bath.
-
Slowly add the NaOH solution dropwise while stirring. Monitor the pH. Continue adding base until the pH is >10. The free diamine may precipitate as a solid or an oil.
-
Transfer the entire mixture to a separatory funnel.
-
Add a volume of organic solvent (ethyl acetate or DCM) approximately equal to the aqueous volume.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The free diamine will partition into the organic layer.
-
Drain the lower (aqueous) layer. Note: If using DCM, the organic layer will be the bottom layer.
-
Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer) to remove residual base and dissolved water.
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic solution to dry it. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the pure, free aromatic diamine, which should be used immediately or stored under an inert atmosphere.
References
-
ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
-
Semantic Scholar. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Chen, K.-H., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
Kim, H. Y., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC - NIH. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Sperry, J. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. [Link]
- Google Patents. (n.d.). US2739981A - Diamines and salts thereof.
-
ResearchGate. (n.d.). Evolution of the pH in function of the diamine conversion. [Link]
-
RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
Al-Ghaban, D. A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]
-
ResearchGate. (2016). How to increase the solubility of practically insoluble raw materials?. [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
-
Jacobsen, E. N. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. PMC - NIH. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. [Link]
-
nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents. [Link]
-
ACS Publications. (2021). Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles. [Link]
-
Wikipedia. (n.d.). Thiamine. [Link]
-
ResearchGate. (2018). The solubility of inorganic salts in organic solvents?. [Link]
-
J-STAGE. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. [Link]
-
MDPI. (n.d.). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 12. US2739981A - Diamines and salts thereof - Google Patents [patents.google.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Validation & Comparative
A Senior Application Scientist's Perspective on Ensuring Analytical Integrity
An In-Depth Guide to Validating the Purity of 3-fluoro-benzene-1,2-diamine dihydrochloride by High-Performance Liquid Chromatography (HPLC)
For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of a safe and effective therapeutic agent. The compound this compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity directly influences the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for developing and validating a robust HPLC method to assess the purity of this critical intermediate, moving beyond a simple protocol to explain the scientific rationale behind each decision.
Understanding the Analyte: The Key to a Robust Method
Before injecting the first sample, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (C₆H₇FN₂·2HCl) presents a unique set of challenges and opportunities for the chromatographer:
-
High Polarity: As a dihydrochloride salt with two amine functional groups and a fluorine atom, the molecule is highly polar and readily soluble in aqueous media. This property can make it challenging to retain on traditional reversed-phase columns.[1]
-
UV Absorbance: The presence of the benzene ring provides a strong chromophore, making UV detection a straightforward and sensitive choice for quantification.
-
pH Sensitivity: The two primary amine groups have pKa values that necessitate strict pH control of the mobile phase. To ensure consistent protonation (and thus stable retention time and good peak shape), the mobile phase pH should be buffered at least 1.5-2 units below the pKa of the amine groups.
-
Potential Impurities: Impurities can arise from the synthetic route (e.g., starting materials, regioisomers) or degradation (e.g., oxidation of the highly reactive diamine functionality). A successful method must be able to resolve the main component from all these potential impurities.
Strategic HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis in the pharmaceutical industry due to its high sensitivity, reproducibility, and suitability for non-volatile compounds.[2][3] The development of a stability-indicating HPLC method—one that can separate the drug substance from its degradation products—is a critical goal.
Workflow for HPLC Method Development
Caption: Workflow for developing a robust HPLC purity method.
Causality Behind Experimental Choices
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is chosen for its versatility and robustness in pharmaceutical analysis.[2]
-
Stationary Phase (Column): A standard C18 column would likely result in poor retention of our polar analyte. Therefore, a polar-embedded or polar-endcapped C18 column (e.g., with amide or carbamate groups) is the logical choice.[1] These columns are designed to prevent "phase collapse" in highly aqueous mobile phases and offer alternative selectivity for polar compounds, enhancing retention and improving peak shape.
-
Mobile Phase:
-
Aqueous Component: To maintain the amine groups in a consistent, protonated state (Ar-(NH₃⁺)₂), an acidic buffer is required. A 20-50 mM solution of potassium phosphate or ammonium formate adjusted to pH 2.5 - 3.5 with phosphoric acid or formic acid, respectively, is an excellent starting point. This low pH ensures sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the column's stationary phase.
-
Organic Component: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak efficiency and lower UV cutoff.
-
Elution Mode: A gradient elution (e.g., starting with 5-10% acetonitrile and ramping up to 70-90%) is essential. This ensures that late-eluting, less polar impurities are effectively washed from the column while providing good resolution for impurities that elute close to the highly polar main peak.
-
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is non-negotiable for a purity method. It not only allows for quantification at the wavelength of maximum absorbance (λmax) but, more importantly, enables peak purity analysis. This is a cornerstone of establishing method specificity, as it can detect the presence of co-eluting impurities.[2]
The Validated Protocol: A Self-Validating System
This protocol is designed to be a self-validating system by incorporating stringent system suitability tests (SST), which must be passed before any sample analysis can be considered valid.
Step-by-Step Experimental Protocol
-
Reagent and Sample Preparation:
-
Mobile Phase A (Aqueous): Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1200 Series LC system or equivalent, equipped with a DAD.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-modified C18).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or λmax determined from DAD scan), with spectral acquisition from 200-400 nm for peak purity analysis.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 30 70 25.0 30 70 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times consecutively.
-
The system is deemed suitable for use if it meets the following criteria:
Parameter Acceptance Criteria Rationale Tailing Factor (T) ≤ 2.0 Ensures peak symmetry. Theoretical Plates (N) > 2000 Indicates column efficiency. %RSD for Peak Area ≤ 2.0% Demonstrates injection precision. | %RSD for Retention Time | ≤ 1.0% | Demonstrates pump/gradient precision. |
-
Method Validation: Conforming to ICH Q2(R1) Guidelines
Validation is the documented evidence that the procedure is suitable for its intended purpose.[4][5] The following parameters must be assessed according to regulatory expectations.
Validation Workflow
Caption: Sequential workflow for analytical method validation.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Main peak is resolved from all other peaks (Resolution > 2.0). Peak Purity Angle < Purity Threshold via DAD analysis.[2] |
| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 over a range from LOQ to 120% of the nominal concentration.[2] |
| Accuracy | To demonstrate the closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 50%, 100%, 150%).[2][6] |
| Precision (Repeatability) | To show the precision under the same operating conditions over a short interval. | %RSD ≤ 2.0% for the assay of six replicate sample preparations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≈ 10:1; Precision at LOQ should have RSD ≤ 10%.[2] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met under all varied conditions (e.g., pH ±0.2, Flow ±10%, Temp ±5°C). |
Comparison with Alternative Purity Analysis Techniques
While HPLC is the primary choice, it is valuable to understand its position relative to other analytical techniques.
| Technique | Principle | Applicability to Analyte | Advantages | Disadvantages |
| HPLC-UV (This Method) | Differential partitioning between mobile and stationary phases. | Excellent. | Gold standard for pharmaceutical QC; robust, precise, quantitative.[3] | Does not provide structural information on unknown impurities. |
| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid/solid phase. | Poor. | Excellent for volatile and thermally stable compounds. | Analyte is a non-volatile salt; requires derivatization, which is complex and can introduce errors.[7] |
| LC-Mass Spectrometry (LC-MS) | HPLC separation followed by mass analysis. | Excellent. | Provides molecular weight and structural data; ideal for impurity identification.[3][8] | More complex, higher cost, can be less robust for routine QC than UV detection. |
| UV-Vis Spectrophotometry | Measures absorbance of light. | Limited. | Simple, fast, and good for assay of a pure substance. | Cannot separate impurities; purity value would be erroneously high if impurities have similar chromophores.[9] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Good. | High separation efficiency, especially for charged species; low sample/reagent consumption. | Can be less robust and reproducible than HPLC in a routine QC environment.[7] |
Troubleshooting Common HPLC Issues
Even a robust method can encounter problems. A systematic approach is key to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanols. 2. Column overload. 3. Column degradation. | 1. Ensure mobile phase pH is sufficiently low (e.g., < 3.0). 2. Reduce sample concentration. 3. Replace the column. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leak. 3. Insufficient column equilibration time. | 1. Prepare fresh mobile phase; ensure accurate pH adjustment. 2. Check for pressure fluctuations; perform pump maintenance.[10] 3. Ensure at least 10-15 column volumes pass before injection.[10] |
| Ghost Peaks | 1. Contamination in diluent or mobile phase. 2. Carryover from previous injection. | 1. Use fresh, high-purity solvents. 2. Implement a strong needle wash in the autosampler method; inject a blank. |
| Baseline Noise/Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase. 3. Detector lamp failing. | 1. Degas mobile phase thoroughly. 2. Purge the system. 3. Check lamp energy and replace if necessary. |
This comprehensive guide provides the necessary framework not just to perform a purity analysis, but to develop, validate, and troubleshoot a method with the scientific rigor expected in the pharmaceutical industry. By understanding the "why" behind each step, scientists can ensure the generation of reliable and defensible data, safeguarding the quality of the final drug product.
References
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
- 3-Fluorobenzene-1,2-diamine | C6H7FN2. PubChem.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- 3-Fluorobenzene-1,2-diamine | CAS 18645-88-0. Santa Cruz Biotechnology.
- HPLC problems with very polar molecules. Axion Labs.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Steps for HPLC Method Valid
- HPLC Troubleshooting Guide. Sigma-Aldrich.
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- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the accurate quantification of fluorinated organic compounds presents a unique and persistent challenge. Their diverse physicochemical properties, ranging from the persistent per- and polyfluoroalkyl substances (PFAS) in environmental matrices to the life-saving fluorinated pharmaceuticals, demand robust and reliable analytical methods. This guide provides an in-depth technical comparison of the primary analytical platforms, grounded in the principles of cross-validation to ensure data integrity and comparability across different methodologies. As your Senior Application Scientist, I will not only detail the "how" but, more importantly, the "why" behind our experimental choices, empowering you to make informed decisions in your own laboratory.
The Imperative of Cross-Validation in Fluorinated Compound Analysis
The principle of cross-validation is to establish the equivalence of two or more distinct analytical methods.[1] This is not merely a perfunctory exercise but a critical component of a robust quality system, particularly when methods are transferred between laboratories, updated with new technology, or when data from different analytical platforms need to be compared. For fluorinated compounds, with their propensity for matrix effects and varied volatility, cross-validation provides a framework for a comprehensive understanding of a method's performance and limitations.
This guide will focus on the two workhorses of fluorinated compound analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore a structured approach to cross-validating these powerful, yet fundamentally different, techniques.
The Cross-Validation Workflow: A Visual Overview
The following diagram illustrates a comprehensive workflow for the cross-validation of two dissimilar analytical methods for fluorinated organic compounds.
Caption: A structured workflow for the cross-validation of two distinct analytical methods.
A Tale of Two Techniques: LC-MS/MS vs. GC-MS for Fluorinated Compounds
The choice between LC-MS/MS and GC-MS is fundamentally driven by the physicochemical properties of the target fluorinated analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Workhorse
LC-MS/MS is the dominant technique for the analysis of a wide range of fluorinated organic compounds, particularly the non-volatile and thermally labile ones.[2] Its strength lies in its ability to handle a broad spectrum of polarities and molecular weights.
-
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: For many fluorinated compounds, especially perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), reversed-phase chromatography with a C18 column is the standard. The separation is driven by the hydrophobic interactions between the fluorinated alkyl chains and the stationary phase.
-
Mobile Phase Modifiers: The addition of buffers like ammonium acetate or ammonium hydroxide to the mobile phase is crucial.[3] This is because many fluorinated analytes are acidic and require a specific pH to ensure they are in their ionic form for optimal retention and ionization.
-
Electrospray Ionization (ESI): ESI is the most common ionization source for these compounds, typically in negative ion mode, as the acidic functional groups readily lose a proton to form [M-H]⁻ ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Specialist
GC-MS is the preferred method for volatile and semi-volatile fluorinated organic compounds.[4] Its high chromatographic resolution and the availability of extensive mass spectral libraries make it a powerful tool for identification and quantification.
-
Causality of Experimental Choices:
-
Derivatization: Many polar fluorinated compounds are not sufficiently volatile for GC analysis. Derivatization, such as esterification of carboxylic acids, is often necessary to increase their volatility and improve their chromatographic behavior.
-
Injector Temperature: Careful optimization of the injector temperature is critical. Many fluorinated compounds can be thermally labile, and excessive temperatures can lead to degradation and inaccurate results.
-
Electron Ionization (EI): EI is a common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for compound identification through library searching. However, for some fluorinated compounds, the molecular ion may be weak or absent. In such cases, softer ionization techniques like chemical ionization (CI) can be employed.
-
Head-to-Head Comparison: Performance Metrics
The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS in the analysis of representative fluorinated organic compounds. The data presented is a synthesis of findings from various scientific publications and should be considered as a general guide. Actual performance will vary depending on the specific analyte, matrix, and instrumentation.
| Performance Metric | LC-MS/MS | GC-MS | Causality and Field Insights |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Generally lower for non-volatile compounds (ng/L to pg/L range).[5] | Can be very low for volatile compounds (pg/m³ to ng/L range). | LC-MS/MS excels at concentrating non-volatile analytes from liquid samples, leading to lower detection limits. GC-MS is highly sensitive for volatile compounds that can be efficiently transferred to the gas phase. |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Both techniques can achieve excellent linearity over several orders of magnitude with proper calibration. |
| Accuracy (% Recovery) | 80-120% is achievable but highly matrix-dependent. | 70-130% is common, can be affected by derivatization efficiency. | Matrix effects are a significant challenge in LC-MS/MS and can suppress or enhance the analyte signal.[6] In GC-MS, the completeness of the derivatization reaction is a key factor influencing accuracy. |
| Precision (%RSD) | <15% for intra- and inter-day precision is standard. | <20% is generally acceptable. | The automation of modern LC and GC systems contributes to high precision. Higher variability in GC-MS can sometimes be attributed to manual derivatization steps. |
| Throughput | Higher, with typical run times of 5-15 minutes. | Lower, with run times often exceeding 20 minutes, especially with temperature programming. | The direct injection of liquid samples in LC allows for faster analysis cycles compared to the often more complex sample introduction and separation in GC. |
The Challenge of the Matrix: Mitigation Strategies
Matrix effects, the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, are a primary concern in the analysis of fluorinated compounds, especially with LC-MS/MS.[6]
Strategies to Combat Matrix Effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a cornerstone of sample preparation for fluorinated compounds.[2] The choice of sorbent is critical; for example, weak anion exchange (WAX) cartridges are effective for extracting acidic PFAS from complex matrices.
-
Isotope Dilution: The use of stable isotope-labeled internal standards is the gold standard for correcting for matrix effects and variations in instrument response. These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analytes of interest from interfering matrix components is a fundamental strategy.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the cross-validation of LC-MS/MS and GC-MS methods for the analysis of a hypothetical set of fluorinated pharmaceuticals in human plasma.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a foundational step for both LC-MS/MS and GC-MS analysis to isolate the target analytes from the complex plasma matrix.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard solution containing the stable isotope-labeled analogues of the target analytes. Acidify the sample with formic acid to a pH of approximately 4. This ensures that acidic analytes are in their neutral form to enhance retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent and ensures reproducible retention.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak wash solution (e.g., 25 mM ammonium acetate in water) to remove hydrophilic interferences. Follow with a stronger wash of 5 mL of methanol to remove lipids and other non-polar interferences.
-
Elution: Elute the target analytes with 5 mL of a 5% ammonium hydroxide in methanol solution. The basic pH neutralizes the charge on the WAX sorbent, releasing the acidic analytes.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. For LC-MS/MS analysis, reconstitute the residue in 100 µL of the initial mobile phase. For GC-MS analysis, proceed to the derivatization step.
Protocol 2: Cross-Validation of LC-MS/MS and GC-MS Methods
This protocol outlines the steps to compare the performance of the two analytical methods.
-
Preparation of Validation Samples: Prepare three sets of validation samples in the target matrix (human plasma):
-
Spiked Samples: Spike blank plasma with known concentrations of the target analytes at three levels: low, medium, and high.
-
Incurred Samples: Use plasma samples from subjects who have been administered the fluorinated pharmaceuticals.
-
Blank Samples: Use blank plasma to assess for interferences.
-
-
Analysis by Both Methods:
-
Analyze the validation samples using the fully validated LC-MS/MS method.
-
Derivatize the extracts of the validation samples (if necessary) and analyze them using the fully validated GC-MS method.
-
-
Data Comparison and Statistical Analysis:
-
Accuracy: Compare the mean measured concentrations from both methods to the known spiked concentrations. The results should be within a pre-defined acceptance criterion (e.g., ±15% of the nominal value).
-
Precision: Calculate the relative standard deviation (%RSD) for replicate analyses of the spiked samples for both methods. The %RSD should be within a pre-defined limit (e.g., <15%).
-
Correlation: For the incurred samples, plot the results from the GC-MS method against the results from the LC-MS/MS method. Perform a linear regression analysis and determine the correlation coefficient (R²). An R² value close to 1 indicates a strong correlation between the two methods.
-
Bias Assessment: Use statistical tools such as a Bland-Altman plot to assess the agreement between the two methods and identify any systematic bias.[7] A paired t-test can be used to determine if there is a statistically significant difference between the means of the results obtained by the two methods.
-
Logical Relationships in Method Validation
The following diagram illustrates the interconnectedness of key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Caption: Key analytical method validation parameters and their interdependencies.
Conclusion: A Unified Approach to Data Integrity
The cross-validation of analytical methods for fluorinated organic compounds is not merely a regulatory hurdle but a scientific necessity. By systematically comparing the performance of orthogonal techniques like LC-MS/MS and GC-MS, we gain a deeper understanding of the strengths and limitations of each method, ensuring the generation of reliable and defensible data. This guide provides a framework for this critical process, emphasizing the importance of understanding the causality behind our experimental choices. By embracing a holistic and scientifically sound approach to method validation, we can confidently navigate the analytical challenges posed by these unique and important compounds.
References
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Analytical Method Transfer: Best Practices and Guidelines. (2025, November 27). Lab Manager. [Link]
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Chromatography's Role in PFAS Research. (2025, April 17). LCGC International. [Link]
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Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. SlideShare. [Link]
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Smeltz, M. G., et al. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. [Link]
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Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
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USP General Chapters 1224, 1225 & 1226 - Validation, Verification, & Transfer of Analytical Methods. (2020, November 30). YouTube. [Link]
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Sznajder-Katarzyńska, K., et al. (2024, July 10). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Taylor & Francis Online. [Link]
-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(5), 1165-1174. [Link]
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Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]
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Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. (2022, August 30). ResearchGate. [Link]
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Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology. [Link]
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Fluorination Methods for Drug Discovery and Development. (2016). ResearchGate. [Link]
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Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025, March 10). Advanced Materials Technology. [Link]
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Akinshin, A. (2020, December 15). Statistical approaches for performance analysis. Andrey Akinshin's Blog. [Link]
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How to transfer Analytical method. (2022, August 22). YouTube. [Link]
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Ali, I., et al. (2013). Selection of Appropriate Statistical Methods for Data Analysis. Annals of Cardiac Anaesthesia, 16(4), 235-240. [Link]
-
Best practices for analytical method transfers. (2023, May 9). Medfiles. [Link]
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Advancing PFAS Detection in Drinking Water: GC-MS as a Complementary Technique to LC-MS for Closing PFAS Mass Balance. (n.d.). Shimadzu. [Link]
-
El-Zaher, A. A., et al. (2022). Quality by design approach for green HPLC method development for simultaneous analysis of two thalassemia drugs in biological fluid with pharmacokinetic study. RSC Advances, 12(23), 14639-14652. [Link]
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Bhasin, P. (2007). Statistical approach for comparison of two analytical assay methods: A review. Pharmaceutical Reviews, 5(1). [Link]
-
Berrar, D. (2019). Cross-Validation. Encyclopedia of Bioinformatics and Computational Biology, 1-7. [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-324. [Link]
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da Silva, B. S., et al. (2023). Prevalence of Psychoactive Substance Use and Violent Death: Toxicological and Geospatial Evidence from a Four-Metropolitan-Area Cross-Sectional Study in Brazil. International Journal of Environmental Research and Public Health, 20(5), 4589. [Link]
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3.1. Cross-validation: evaluating estimator performance. (n.d.). Scikit-learn. [Link]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 3-fluoro-benzene-1,2-diamine dihydrochloride in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the trajectory of a drug discovery program. This guide provides an in-depth technical comparison of 3-fluoro-benzene-1,2-diamine dihydrochloride, benchmarking its efficacy against its non-fluorinated analog, benzene-1,2-diamine. The focus is on its application as a pivotal building block in the synthesis of heterocyclic scaffolds, particularly benzimidazoles, which are prevalent in medicinal chemistry.
The Strategic Imperative for Fluorination in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine, being the most electronegative element, exerts powerful electronic effects that can modulate the physicochemical and biological characteristics of a molecule.
Key advantages of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Improved Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, enhancing its ability to cross cell membranes and reach its target.
Comparative Efficacy in the Synthesis of a Kinase Inhibitor Scaffold
To provide a quantitative benchmark, we will analyze the synthesis and biological activity of fluorinated versus non-fluorinated analogs of a kinase inhibitor. A relevant study provides a direct comparison in the development of analogs of the kinase inhibitor nilotinib.[1]
Synthetic Pathway Overview
The synthesis of fluorinated benzimidazoles, a common scaffold in kinase inhibitors, typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. The Phillips condensation is a classic example of this transformation.
Caption: General workflow for synthesizing fluorinated benzimidazoles.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the key differences in synthetic yield and biological activity observed when using 3-fluoro-benzene-1,2-diamine versus benzene-1,2-diamine in the synthesis of nilotinib analogs.[1]
| Parameter | Non-Fluorinated Analog (from benzene-1,2-diamine) | Fluorinated Analog (from 3-fluoro-benzene-1,2-diamine) | Rationale for a Scientist's Choice |
| Synthetic Yield | Higher | Consistently Lower[1] | The electron-withdrawing nature of fluorine can deactivate the aromatic ring, making the diamine less nucleophilic and thus less reactive in the condensation step. This is a critical consideration for process chemists focused on scalability and cost of goods. |
| Binding Affinity (Kd for Abl Kinase) | 29 nM | 9.4 nM[1] | The fluorinated analog demonstrates a significantly stronger binding affinity. This threefold improvement in potency is a compelling reason for a medicinal chemist to choose the fluorinated building block, as it can lead to a more effective drug at a lower dose. |
| Binding Affinity (Kd for Kit Kinase) | 4.4 nM | 3.5 nM[1] | A modest improvement in binding affinity is observed for the Kit kinase. This highlights that the benefits of fluorination can be target-specific. |
In-Depth Analysis: The Scientist's Perspective
The data presents a classic trade-off in drug discovery: synthetic feasibility versus biological potency.
From a Synthetic Chemistry Perspective: The lower yields obtained with the fluorinated starting material present a challenge.[1] Process chemists may need to invest more time in optimizing reaction conditions (e.g., higher temperatures, longer reaction times, or more potent catalysts) to achieve acceptable yields for large-scale synthesis. The reduced reactivity of the fluorinated aniline is a known phenomenon that must be factored into the synthetic strategy.[1]
From a Medicinal Chemistry Perspective: The significant enhancement in binding affinity for the Abl kinase is a major driver for using the fluorinated building block.[1] A more potent compound can lead to a lower therapeutic dose, potentially reducing off-target effects and improving the safety profile of the drug. The fluorine atom likely participates in favorable interactions within the kinase's hydrophobic pocket, possibly through van der Waals forces with a backbone carbonyl group, leading to the observed increase in affinity.[1]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the key synthetic and analytical steps are provided below.
Protocol 1: Synthesis of Fluorinated Benzimidazole (General Procedure)
This protocol is a representative example of a Phillips condensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent such as a mixture of ethanol and water.
-
Acid Catalyst: Add a catalytic amount of a mineral acid (e.g., 4M HCl).
-
Reflux: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization or column chromatography.
Protocol 2: Kinase Binding Affinity Assay (Example: Abl Kinase)
This protocol outlines a typical method for determining the dissociation constant (Kd).
-
Reagents: Recombinant Abl kinase, test compounds (fluorinated and non-fluorinated analogs), and a fluorescently labeled tracer with known affinity for the kinase.
-
Assay Plate Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., PBS with 0.01% Tween-20).
-
Reaction Mixture: In a microplate, combine the kinase, the fluorescent tracer, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or a similar signal that changes upon tracer binding.
-
Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a suitable binding model to determine the Kd.
Caption: Workflow for a kinase binding affinity assay.
Conclusion and Future Outlook
The use of this compound presents a compelling case for its inclusion in drug discovery campaigns, particularly in the synthesis of kinase inhibitors. While researchers must be prepared to address the potential for lower synthetic yields due to the deactivating effect of the fluorine atom, the significant gains in biological potency often justify this investment. The threefold improvement in binding affinity for Abl kinase highlights the profound impact that a single fluorine atom can have on drug-target interactions.
For drug development professionals, the decision to use this building block should be made on a case-by-case basis, weighing the synthetic challenges against the potential for a more potent and metabolically stable clinical candidate. As our understanding of fluorine's role in medicinal chemistry continues to grow, so too will our ability to strategically employ building blocks like this compound to design the next generation of therapeutics.
References
-
Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. (2012). PubMed Central. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
